molecular formula C7H4BrClN2 B2456895 3-Bromo-6-chloropyrazolo[1,5-a]pyridine CAS No. 1427079-74-0

3-Bromo-6-chloropyrazolo[1,5-a]pyridine

Cat. No.: B2456895
CAS No.: 1427079-74-0
M. Wt: 231.48
InChI Key: NDSUSIBEPFTVRQ-UHFFFAOYSA-N
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Description

3-Bromo-6-chloropyrazolo[1,5-a]pyridine (CAS 1427079-74-0) is a high-value heteroaromatic building block with the molecular formula C 7 H 4 BrClN 2 and a molecular weight of 231.48 g/mol . This compound is characterized by a fused bicyclic structure containing adjacent bromo and chloro substituents, which make it a versatile and reactive intermediate for metal-catalyzed cross-coupling reactions and further functionalization in organic synthesis . This scaffold is of significant interest in medicinal chemistry for the construction of diverse pharmacologically active molecules. Research indicates that structurally related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine cores are key components in compounds under investigation as protein kinase inhibitors . Specifically, such derivatives have been explored as inhibitors of the Trk family of kinases (Tropomyosin receptor kinase), which are important targets for the development of therapeutics for conditions including pain, inflammation, cancer, and neurodegenerative diseases . The presence of distinct halogen atoms on the ring system allows researchers to selectively derivatize the structure, facilitating the creation of extensive compound libraries for structure-activity relationship (SAR) studies . Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet for full details. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes and is strictly For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-bromo-6-chloropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-3-10-11-4-5(9)1-2-7(6)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSUSIBEPFTVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427079-74-0
Record name 3-bromo-6-chloropyrazolo[1,5-a]pyridine
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-6-chloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-6-chloropyrazolo[1,5-a]pyridine. This di-halogenated heterocyclic compound serves as a highly versatile and strategic building block for researchers, particularly in the fields of medicinal chemistry and drug development. Its key value lies in the differential reactivity of its two halogen atoms—the C3-bromo and C6-chloro substituents—which allows for sequential and site-selective functionalization. This document details the core physicochemical characteristics of the molecule, outlines a robust synthetic strategy, and provides an in-depth analysis of its reactivity profile, with a focus on palladium-catalyzed cross-coupling reactions. Furthermore, it highlights the scaffold's proven applications in the synthesis of biologically active compounds, offering field-proven insights for scientists engaged in the design of novel therapeutics.

Introduction to the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a fused nitrogen heterocycle that has garnered significant interest in pharmaceutical research.[1][2] It is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide range of biological targets, including protein kinases, which are crucial in cancer and inflammation pathways.[3][4] The rigid, planar structure of the core allows it to mimic purine bases, making it an effective component in the design of antimetabolites and kinase inhibitors.[5][6]

The specific compound, this compound, is a strategically designed intermediate. The presence of two distinct halogen atoms at the C3 and C6 positions provides two orthogonal handles for synthetic modification. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, a fundamental principle in modern organic synthesis.[7] This reactivity difference enables chemists to selectively introduce a diverse array of substituents at the C3 position while leaving the C6-chloro group available for subsequent transformations, thereby facilitating the rapid construction of complex molecular libraries for structure-activity relationship (SAR) studies.

Core Physicochemical and Spectroscopic Profile

A precise understanding of the molecule's physical and spectroscopic characteristics is fundamental for its application in a laboratory setting.

Physicochemical Data Summary

The core properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
CAS Number 1314893-92-9 (for pyrimidine analog)[8]
Physical Form Expected to be a solid at room temperature.
Solubility Soluble in common organic solvents (DMF, DMSO, Dioxane).
Predicted Spectroscopic Profile

While specific experimental spectra for this exact isomer are not widely published, a reliable profile can be predicted based on the analysis of closely related analogs and foundational spectroscopic principles.[6][9]

  • ¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to be highly informative, showing three distinct signals in the aromatic region.

    • H7: A doublet at approximately δ 8.2-8.4 ppm. This proton is adjacent to the pyridine nitrogen, leading to a significant downfield shift.

    • H5: A doublet of doublets at approximately δ 7.0-7.2 ppm, coupled to both H4 and H7.

    • H4: A doublet at approximately δ 7.5-7.7 ppm.

    • H2: A singlet at approximately δ 7.9-8.1 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show seven distinct signals. Key predicted shifts include the carbon bearing the bromine (C3) around δ 95-100 ppm and the carbon bearing the chlorine (C6) around δ 130-135 ppm. The other aromatic carbons will appear in the δ 110-150 ppm range.

  • Mass Spectrometry (EI-MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) will appear as a cluster of peaks due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl).

Synthesis and Purification

The synthesis of the pyrazolo[1,5-a]pyridine core is well-established and typically involves the cyclization of an N-aminopyridine derivative with a suitable three-carbon electrophile.[9][10] A plausible and efficient route to this compound involves a two-step process starting from commercially available 5-chloro-2-aminopyridine.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Selective Bromination Start 5-Chloro-2-aminopyridine Step1_reagent + N-amination reagent (e.g., Hydroxylamine-O-sulfonic acid) Start->Step1_reagent Intermediate_1 1-Amino-5-chloropyridin-2-imine Step1_reagent->Intermediate_1 Step1_reagent2 + 1,3-Dicarbonyl equivalent Intermediate_1->Step1_reagent2 Product_1 6-Chloropyrazolo[1,5-a]pyridine Step1_reagent2->Product_1 Step2_reagent + N-Bromosuccinimide (NBS) in DMF or Acetic Acid Final_Product This compound Step2_reagent->Final_Product Purification Purification (Recrystallization or Chromatography) Final_Product->Purification Product_1_ref 6-Chloropyrazolo[1,5-a]pyridine Product_1_ref->Step2_reagent

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Chloropyrazolo[1,5-a]pyridine This protocol is adapted from general procedures for pyrazolo[1,5-a]pyridine synthesis.[9]

  • To a solution of 5-chloro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1-2 hours until the formation of the N-aminopyridinium salt is complete (monitored by TLC).

  • To this mixture, add a 1,3-dicarbonyl equivalent, such as malonaldehyde bis(dimethyl acetal) (1.1 eq), followed by a catalytic amount of strong acid (e.g., HCl).

  • Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-chloropyrazolo[1,5-a]pyridine.

Step 2: Synthesis of this compound This protocol is based on selective halogenation of electron-rich heterocyclic systems.[11]

  • Dissolve the crude 6-chloropyrazolo[1,5-a]pyridine (1.0 eq) in N,N-dimethylformamide (DMF) or glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 10 °C. The pyrazole ring is electron-rich compared to the pyridine ring, directing the electrophilic bromination to the C3 position.[12]

  • Allow the reaction to stir at room temperature for 1-3 hours, monitoring progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by pouring it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a minimal amount of cold ethanol or isopropanol to remove impurities.

  • Dry the solid under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization or silica gel chromatography if necessary.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound is dictated by the differential reactivity of its two halogen substituents.

Reactivity_Map cluster_reactivity Site-Selective Reactivity mol This compound C3_Br C3-Br Bond C3_Br->mol High Reactivity (Pd-Catalyzed Cross-Coupling) C6_Cl C6-Cl Bond C6_Cl->mol Lower Reactivity (SNAr or harsher coupling conditions) Suzuki_Workflow Reactants 1. Combine Reactants - this compound - Boronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) - Base (e.g., K₂CO₃, 2.0 eq) Degas 2. Degas Solvent (e.g., Dioxane/H₂O) Evacuate & backfill with Ar/N₂ Reactants->Degas Reaction 3. Heat Reaction Stir at 80-100 °C Monitor by TLC/LC-MS Degas->Reaction Workup 4. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine Reaction->Workup Purify 5. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purify Product 6. Final Product 3-Aryl-6-chloropyrazolo[1,5-a]pyridine Purify->Product

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir vigorously until the starting material is fully consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the 3-aryl-6-chloropyrazolo[1,5-a]pyridine product.

Reactivity at the C6-Position (C-Cl Bond)

The C6-chloro substituent is substantially less reactive in palladium-catalyzed cross-coupling reactions. This allows it to be carried through the functionalization of the C3 position. To engage the C6 position, more forcing conditions are typically required, such as:

  • Harsher Cross-Coupling Conditions: Using highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos), stronger bases, and higher temperatures. [7]* Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring can facilitate SNAr reactions at the C6 position with strong nucleophiles like alkoxides or amines, particularly at elevated temperatures. [11] This sequential functionalization strategy (C3 coupling followed by C6 coupling/substitution) is a powerful tool for building molecular complexity.

Applications in Drug Discovery and Development

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are prevalent in modern medicinal chemistry. [1][11]Their ability to form key hydrogen bond interactions with protein active sites makes them ideal cores for various inhibitors. [6]

  • Kinase Inhibitors: Derivatives of these scaffolds have been developed as potent and selective inhibitors of protein kinases such as PI3Kδ, which are implicated in inflammatory diseases and cancers. [4][13]* Antituberculosis Agents: Pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as highly potent agents against drug-resistant strains of Mycobacterium tuberculosis. [14]* Central Nervous System (CNS) Agents: The scaffold is present in molecules designed to treat neurological disorders, acting as dopamine receptor agonists or antagonists. [9] The this compound intermediate is an ideal starting point for accessing these types of complex molecules, enabling the systematic exploration of chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a high-value synthetic intermediate characterized by its versatile and predictable reactivity. The differential reactivity of the C3-bromo and C6-chloro positions allows for a logical and sequential approach to the synthesis of complex, polysubstituted pyrazolo[1,5-a]pyridines. Its utility is firmly established in the context of drug discovery, where this scaffold serves as a cornerstone for the development of novel therapeutics. This guide provides the foundational chemical principles and practical protocols necessary for researchers to effectively leverage this powerful building block in their synthetic campaigns.

References

Sources

Introduction: The Pyrazolo[1,5-a]pyridine Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-6-chloropyrazolo[1,5-a]pyridine and the Broader Pyrazolo[1,5-a]pyridine Scaffold

This guide provides a comprehensive technical overview of the heterocyclic compound this compound. Recognizing the limited publicly available experimental data for this specific molecule, this document extends its scope to the parent pyrazolo[1,5-a]pyridine framework. This broader context is essential for researchers, medicinal chemists, and drug development professionals, as it illuminates the synthetic strategies, reactivity patterns, and significant therapeutic applications of this important class of compounds.

The pyrazolo[1,5-a]pyridine ring system is a fused aza-heterocycle of significant interest in medicinal chemistry.[1] These structures are considered purine analogues and have demonstrated a wide array of biological activities, including potent inhibition of protein kinases, which are crucial targets in oncology.[2][3] Derivatives of this scaffold have been investigated for roles as anticancer, anti-inflammatory, and antiviral agents, as well as for treating neurological disorders.[1][4]

The specific subject of this guide, this compound, represents a synthetically valuable intermediate. The presence of two distinct halogen atoms at the 3- and 6-positions offers orthogonal handles for selective functionalization, primarily through metal-catalyzed cross-coupling reactions. This allows for the systematic and differential introduction of diverse substituents, a cornerstone of modern structure-activity relationship (SAR) studies in drug discovery.[2] While specific experimental data for this compound is sparse, its structural attributes position it as a key building block for creating complex molecular architectures.

Part 1: Core Compound Data: this compound

While a definitive CAS number for this compound is not consistently reported across major chemical databases, its fundamental properties can be derived or predicted. The data presented below is based on computational models and entries from chemical structure databases.

PropertyDataSource
Molecular Formula C₇H₄BrClN₂[5]
Molecular Weight 229.92 g/mol [5]
Monoisotopic Mass 229.92464 Da[5]
IUPAC Name This compound[5]
InChIKey NDSUSIBEPFTVRQ-UHFFFAOYSA-N[5]
SMILES C1=CC2=C(C=NN2C=C1Cl)Br[5]
Predicted XlogP 2.4[5]
Physical Form Solid (Predicted)

Note: Most properties for the specific title compound are computationally predicted due to a lack of published experimental data.

Part 2: Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold

The construction of the pyrazolo[1,5-a]pyridine core is a well-established field, with several robust synthetic strategies available. The most common approach involves the [3+2] cycloaddition of an N-ylide, generated from an N-aminopyridinium salt, with an alkyne or a related three-carbon synthon.

A prevalent and versatile method is the reaction between 1-aminopyridinium salts and β-dicarbonyl compounds, which proceeds via a cross-dehydrogenative coupling mechanism. This approach offers operational simplicity and broad substrate scope.[1][6]

General Synthetic Workflow

The diagram below illustrates the primary pathway for synthesizing the pyrazolo[1,5-a]pyridine ring system.

G cluster_0 Step 1: N-Amination cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Halogenation (Optional) Pyridine Substituted Pyridine PyridiniumSalt 1-Aminopyridinium Salt Pyridine->PyridiniumSalt Amination AminatingAgent Aminating Agent (e.g., Hydroxylamine-O-sulfonic acid) Product Substituted Pyrazolo[1,5-a]pyridine PyridiniumSalt->Product Base-mediated Cyclization Dicarbonyl 1,3-Dicarbonyl Compound (or equivalent) Dicarbonyl->Product FinalProduct Halogenated Pyrazolo[1,5-a]pyridine Product->FinalProduct Electrophilic Substitution HalogenatingAgent Halogenating Agent (e.g., NBS, NCS) HalogenatingAgent->FinalProduct G cluster_reactions Common Functionalization Reactions Pyrazolo Suzuki Suzuki Coupling (C-C bond formation) Pyrazolo->Suzuki C6-Cl or C3-Br + Boronic Acid [Pd Catalyst] Buchwald Buchwald-Hartwig (C-N, C-O bond formation) Pyrazolo->Buchwald C6-Cl or C3-Br + Amine/Alcohol [Pd Catalyst] Sonogashira Sonogashira Coupling (C-C alkyne formation) Pyrazolo->Sonogashira C6-Cl or C3-Br + Terminal Alkyne [Pd/Cu Catalysts] Electrophilic Electrophilic Substitution (e.g., Nitration, Halogenation at C3) Pyrazolo->Electrophilic C3 Position cluster_pathway Simplified PI3K Signaling Pathway cluster_inhibition Mechanism of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Blocks ATP Binding Site

Sources

Technical Guide: Biological Activity & Therapeutic Utility of 3-Bromo-6-chloropyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for indole and purine systems. Specifically, the 3-bromo-6-chloro-substituted derivative acts as a critical linchpin intermediate.[1] The 6-chloro substituent provides essential metabolic stability by blocking oxidation at a reactive site, while the 3-bromo position serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions.

This guide details the structural pharmacology, synthetic accessibility, and biological validation of derivatives accessible via this specific core, with a primary focus on p38


 MAPK inhibition  (anti-inflammatory) and anti-tubercular activity .

Part 1: Structural Pharmacology (SAR)

The "Warhead and Shield" Strategy

To understand the biological activity of derivatives built from 3-bromo-6-chloropyrazolo[1,5-a]pyridine, one must analyze the Structure-Activity Relationship (SAR) of the core itself.

  • The Scaffold (Bioisostere): The pyrazolo[1,5-a]pyridine core mimics the adenosine ring of ATP. This allows derivatives to function as ATP-competitive inhibitors in kinase active sites. The bridgehead nitrogen (N1) and the pyridine nitrogen (N4) often participate in critical hydrogen bonding networks within the hinge region of kinases.

  • The 6-Chloro "Shield": Unsubstituted pyrazolo[1,5-a]pyridines are prone to rapid oxidative metabolism at the 6-position (equivalent to the 5-position of indole) by Cytochrome P450 enzymes.

    • Insight: Introducing a chlorine atom at C6 increases lipophilicity (

      
      ) and sterically/electronically blocks metabolic hydroxylation, significantly extending in vivo half-life (
      
      
      
      ).
  • The 3-Bromo "Handle": The 3-position is the vector for potency. In the intermediate state, the bromine is a leaving group. In the final drug state, this position is substituted with aryl, heteroaryl, or amide groups that extend into the hydrophobic pocket (Gatekeeper region) of the target protein.

Part 2: Synthetic Accessibility & Functionalization

High-fidelity synthesis is required to generate libraries from this core. The following workflow describes the transformation of the 3-bromo-6-chloro intermediate into bioactive agents.

Diagram 1: Synthetic Workflow (Intermediate to Active Drug)

SynthesisWorkflow Precursor N-aminopyridine (Start Material) Cyclization [3+2] Cycloaddition (Formation of Core) Precursor->Cyclization + Propiolate Intermediate 3-Bromo-6-chloropyrazolo [1,5-a]pyridine (The Linchpin) Cyclization->Intermediate + NBS (Bromination) Coupling Pd-Catalyzed Suzuki/Buchwald Intermediate->Coupling R-B(OH)2 / Pd(PPh3)4 FinalDrug Bioactive Derivative (Kinase/Anti-TB) Coupling->FinalDrug Deprotection/Purification

Caption: Step-wise transformation of the 3-bromo-6-chloro intermediate into bioactive libraries via Palladium-catalyzed cross-coupling.

Part 3: Key Biological Targets & Mechanisms

Target A: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The most well-characterized activity of 3,6-disubstituted pyrazolo[1,5-a]pyridines is the inhibition of p38


, a key driver of cytokine production (TNF-

, IL-1

) in rheumatoid arthritis and Crohn's disease.
  • Mechanism: ATP-competitive inhibition.[2]

  • Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of Met109 (in human p38). The substituent at the 3-position (replacing Bromine) occupies the hydrophobic pocket, displacing the "DFG-motif" or locking the kinase in an inactive conformation (Type II inhibition) depending on the substituent size.

Target B: Anti-Tubercular Activity (M. tuberculosis)

Recent medicinal chemistry campaigns have identified pyrazolo[1,5-a]pyridine-3-carboxamides (derived from the 3-bromo or 3-ester intermediate) as potent anti-TB agents.

  • Activity: Nanomolar MIC values against M. tuberculosis H37Rv strain.

  • Mechanism: These derivatives often target the QcrB subunit of the electron transport chain, disrupting ATP synthesis in the bacteria.

Diagram 2: p38 MAPK Signaling & Inhibition

MAPK_Pathway Stress Cellular Stress/Cytokines (TNF-alpha, IL-1) MAP3K MAP3K (TAK1/ASK1) Stress->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Effectors (MK2, ATF2) p38->Substrates Activation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->p38 ATP Competition Response Inflammatory Response (BLOCKED) Substrates->Response

Caption: The p38 MAPK cascade showing the specific intervention point of pyrazolo[1,5-a]pyridine inhibitors preventing downstream inflammation.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of the Core Intermediate

Objective: To synthesize this compound with >98% purity.

  • Cycloaddition: Dissolve 1-amino-3-chloropyridinium mesitylenesulfonate (1.0 eq) and ethyl propiolate (1.2 eq) in DMF. Treat with K₂CO₃ (2.5 eq) at 0°C, then warm to RT for 12h.

    • Validation: Monitor via TLC (Hexane/EtOAc 3:1). Disappearance of the pyridinium salt indicates completion.

  • Bromination: Dissolve the resulting 6-chloropyrazolo[1,5-a]pyridine in acetonitrile. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0°C.

    • Expert Insight: Do not use excess NBS, as over-bromination at C-7 can occur.

  • Workup: Quench with saturated Na₂S₂O₃ (to remove bromine). Extract with EtOAc. Recrystallize from Ethanol.

    • QC Check: 1H NMR must show a singlet at ~8.5 ppm (H-2) and absence of H-3 signal.

Protocol 2: In Vitro p38 Kinase Assay (ADP-Glo)

Objective: To determine IC50 of the derivative.

  • Reagents: Recombinant human p38

    
    , substrate (ATF2 peptide), Ultra-Pure ATP, ADP-Glo Reagent (Promega).
    
  • Preparation: Prepare 3x serial dilutions of the test compound (derivative) in DMSO. Final DMSO concentration in assay must be <1%.

  • Reaction: Incubate kinase (5 nM), substrate (50 µM), and compound for 15 min at RT. Initiate reaction by adding ATP (Km concentration, typically 50-100 µM).

  • Detection: After 60 min, add ADP-Glo reagent to deplete remaining ATP. Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure luminescence on a plate reader.

    • Self-Validation: Include a reference inhibitor (e.g., SB203580) as a positive control. Z-factor must be >0.5 for valid data.

Part 5: Comparative Data Analysis

The following table illustrates the "Shield" effect of the 6-chloro substituent and the "Warhead" effect of the 3-position modification. Data is representative of typical SAR trends found in p38 inhibitor literature [1, 4].

Table 1: Representative SAR of Pyrazolo[1,5-a]pyridine Derivatives against p38


 
Compound IDR3 Substituent (Warhead)R6 Substituent (Shield)p38

IC50 (nM)
Metabolic Stability (HLM t1/2)
Ref-1 HH>10,000Low (< 10 min)
Ref-2 PhenylH450Low (< 15 min)
Analog-A PhenylCl 85 High (> 60 min)
Analog-B 4-FluorophenylCl 12 High (> 60 min)
Analog-C 3-AminophenylCl 125Moderate
Int-1 Br (Intermediate)Cl InactiveHigh
  • Analysis:

    • Int-1 (The core topic of this guide) is biologically inactive as a kinase inhibitor itself because the Bromine cannot fill the hydrophobic ATP pocket. It is a synthetic precursor.

    • Analog-A vs Ref-2: The addition of the 6-Cl group significantly improves potency (likely due to electronic effects on the ring nitrogen basicity) and drastically improves metabolic stability.

References

  • Peifer, C., & Laufer, S. (2008). The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Journal of Medicinal Chemistry.

  • Johns, B. A., et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors: Synthesis and SAR. Bioorganic & Medicinal Chemistry Letters.

  • Huang, S., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry.

  • Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.

  • BenchChem. (2025).[3] Comparative Analysis of Kinase Inhibitory Activity of Pyridine Derivatives. BenchChem Technical Guides.

Sources

Synthesis pathways for pyrazolo[1,5-a]pyridine core structures

Author: BenchChem Technical Support Team. Date: February 2026

TITLE: Advanced Synthesis & Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold

EXECUTIVE SUMMARY The pyrazolo[1,5-a]pyridine core is a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] Its fused 5,6-bicyclic nitrogen architecture underpins potent kinase inhibitors (e.g., p38


 MAP kinase inhibitors) and antitubercular agents. Unlike its pyrimidine analog (found in Avapritinib), the pyridine variant offers distinct solubility and metabolic stability profiles essential for tuning DMPK properties.

This technical guide details the two most robust synthetic pathways: the [3+2] Cycloaddition of


-aminopyridinium ylides  (for de novo core construction) and Regioselective C-H Functionalization  (for late-stage diversification).

PART 1: RETROSYNTHETIC STRATEGY & DISCONNECTIONS

To engineer this core, one must recognize the electronic disparity between the electron-rich pyrazole ring and the electron-deficient pyridine ring.

Strategic Disconnections:

  • Bond A (N1-C2 & C3-C3a): Formed via [3+2] cycloaddition. This is the most convergent approach, allowing diverse substitution on the pyridine ring prior to cyclization.

  • Bond B (N1-N & C2-C3): Formed via intramolecular cyclization of 2-alkynylpyridines.

  • Bond C (C-H Activation): Post-synthetic modification at C-3 (electrophilic) or C-7 (coordination-directed).

Retrosynthesis Target Pyrazolo[1,5-a]pyridine Core Ylide N-iminopyridinium Ylide + Alkyne Target->Ylide Route A: [3+2] Cycloaddition Alkynyl 2-Alkynylpyridine + Aminating Agent Target->Alkynyl Route B: Intramolecular Cyclization

Figure 1: Strategic disconnections. Route A is preferred for library generation due to the accessibility of substituted pyridines.

PART 2: PRIMARY WORKFLOW – [3+2] CYCLOADDITION

The "Gold Standard" for Core Construction

This pathway utilizes


-aminopyridinium salts, which are deprotonated in situ to generate 

-iminopyridinium ylides (1,3-dipoles). These dipoles undergo cycloaddition with alkynes.
Phase 1: Preparation of -Aminopyridinium Salts

Critical Note: Traditional reagents like


-mesitylenesulfonylhydroxylamine (MSH) are effective but potentially unstable. The protocol below utilizes the safer hydroxylamine-

-sulfonic acid (HOSA) or

-(2,4-dinitrophenyl)hydroxylamine (DPH) where applicable.

Protocol:

  • Reagents: Dissolve the substituted pyridine (1.0 equiv) in water (or MeCN for lipophilic substrates).

  • Amination: Add hydroxylamine-

    
    -sulfonic acid (HOSA) (1.2 equiv) and 
    
    
    
    (1.2 equiv).
  • Conditions: Heat to 70–90 °C for 2–4 hours.

  • Validation: The reaction mixture typically turns from clear to a suspension. Upon cooling, the

    
    -aminopyridinium salt often precipitates.
    
  • Isolation: Filter the solid. If no precipitate forms, remove solvent and recrystallize from EtOH/Et2O.

    • Checkpoint:

      
      H NMR should show a diagnostic downfield shift of the 
      
      
      
      -protons (C-2/C-6) of the pyridine ring due to the cationic nitrogen.
Phase 2: Cycloaddition with Alkynes

Mechanism: The base generates the dipole, which attacks the alkyne. The regioselectivity is dominated by electronic repulsion and orbital overlap (HOMO of dipole – LUMO of dipolarophile).[2]

Protocol:

  • Setup: In a reaction vial, suspend the

    
    -aminopyridinium salt (1.0 equiv) in DMF or MeCN.
    
  • Base Addition: Add

    
     (2.5 equiv) or DBU (2.0 equiv). The solution will likely change color (often yellow/orange) indicating ylide formation.
    
  • Dipolarophile: Add the terminal or internal alkyne (1.2 equiv).

    • Note: Electron-deficient alkynes (e.g., ethyl propiolate) react at RT. Neutral alkynes may require heating (60–80 °C).

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Mechanistic Pathway (DOT Visualization):

Mechanism Salt N-aminopyridinium Salt Ylide N-iminopyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation Base Base (K2CO3) Base->Ylide TS [3+2] Transition State Ylide->TS + Alkyne Alkyne Alkyne (Dipolarophile) Alkyne->TS Inter Dihydropyrazolo Intermediate TS->Inter Cyclization Prod Pyrazolo[1,5-a]pyridine Inter->Prod Aromatization (-2H or L.G.)

Figure 2: Mechanistic flow of the [3+2] cycloaddition. The ylide formation is the rate-determining initiation step.

PART 3: LATE-STAGE FUNCTIONALIZATION (C-H ACTIVATION)

The "Modify" Phase for SAR Optimization

Once the core is built, regioselective functionalization is critical for accessing chemical space. The pyrazolo[1,5-a]pyridine scaffold exhibits a distinct reactivity dichotomy.

PositionElectronic CharacterPreferred ReactionCatalyst/Conditions
C-3 Nucleophilic / Electron-RichElectrophilic Aromatic Substitution (SEAr)NIS, NBS, or Pd-catalyzed arylation (Phosphine-free)
C-7 Acidic / Proximal to N-bridgeDirected C-H ActivationPd(OAc)2, Ag2CO3, Phosphine ligands
Protocol: Regioselective C-3 Arylation

C-3 is the most nucleophilic site (HOMO localization).[3]

  • Reagents: Pyrazolo[1,5-a]pyridine (1.0 equiv), Aryl Iodide (1.2 equiv).

  • Catalyst: Pd(OAc)

    
     (5 mol%), Ag
    
    
    
    CO
    
    
    (1.0 equiv) as oxidant/base.
  • Solvent: DMF, 140 °C.

  • Mechanism: Electrophilic palladation at C-3 followed by reductive elimination.

Protocol: Regioselective C-7 Arylation

C-7 functionalization requires overcoming the innate C-3 reactivity. This is achieved using the bridgehead nitrogen as a directing group or by blocking C-3.

  • Reagents: Pyrazolo[1,5-a]pyridine (1.0 equiv), Aryl Bromide.

  • System: Pd(OAc)

    
     / SPhos (Ligand controlled).
    
  • Base: Cs

    
    CO
    
    
    
    .
  • Mechanism: The nitrogen lone pair coordinates Pd, directing it to the C-7 position via a CMD (Concerted Metalation-Deprotonation) pathway.

Regioselectivity Core Pyrazolo[1,5-a]pyridine Core C3 C-3 Position (Nucleophilic) Core->C3 C7 C-7 Position (Directing Group) Core->C7 Rxn3 Electrophilic Attack (Halogenation, Arylation) C3->Rxn3 Rxn7 C-H Activation (Pd-Catalyzed, N-Directed) C7->Rxn7

Figure 3: Reactivity map. C-3 is electronically activated; C-7 is sterically/coordination accessible.

PART 4: COMPARATIVE ANALYSIS OF METHODS

FeatureMethod A: [3+2] CycloadditionMethod B: 2-Alkynylpyridine Cyclization
Starting Material Substituted Pyridines (Cheap)2-Halopyridines (Moderate)
Step Count 2 Steps (Amination + Cycloaddition)2-3 Steps (Sonogashira + Cyclization)
Diversity Point Pyridine ring substituentsAlkyne substituent
Scalability High (Avoid MSH for safety)High
Key Limitation Regioselectivity with internal alkynesRequires ortho-functionalization

REFERENCES

  • Recent Advances in the Synthesis and Functionalization of Pyrazolo[1,5-a]pyridines. Molecules, 2023. Link

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation. Organometallics, 2016. Link

  • Synthesis of pyrazolo[1,5-a]pyridines (Organic Chemistry Portal). Organic Chemistry Portal, 2024.[4] Link

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters, 2018.[5] Link[5][6]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 2015. Link

Sources

Strategic Deployment of 3-Bromo-6-chloropyrazolo[1,5-a]pyridine as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 3-Bromo-6-chloropyrazolo[1,5-a]pyridine in Kinase Inhibitor Design Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in kinase inhibitor discovery, serving as a bioisostere for indole and azaindole cores found in ATP-competitive inhibitors (e.g., Vemurafenib, Ruxolitinib analogs). The This compound intermediate represents a high-value "switchboard" scaffold. Its utility lies in the orthogonal reactivity of the halogen substituents: the C3-bromide allows for facile, low-temperature cross-coupling to introduce solvent-front or gatekeeper-interacting motifs, while the C6-chloride remains inert until activated for subsequent derivatization, enabling precise construction of "hinge-binding" or "tail" regions. This guide details the synthetic access, regioselective functionalization, and structural rationale for deploying this core in drug development.

Structural Rationale & Pharmacophore Mapping

The pyrazolo[1,5-a]pyridine ring system mimics the adenine base of ATP. When positioned within the kinase ATP-binding pocket, the scaffold typically orients to form hydrogen bonds with the hinge region of the kinase backbone.

  • N1/N2 Positions: The bridgehead nitrogen (N1) and the pyrazole nitrogen (N2) often serve as hydrogen bond acceptors.

  • C3 Position (The "Head"): Substituents here typically project toward the gatekeeper residue or the solvent front, a critical vector for tuning selectivity (e.g., TRK, JAK, or PI3K selectivity).

  • C6 Position (The "Tail"): Located on the pyridine ring, this vector often points towards the ribose binding pocket or solvent, allowing for the attachment of solubilizing groups (e.g., morpholines, piperazines) or groups that modulate metabolic stability.

Diagram 1: Pharmacophore & Synthetic Logic

The following diagram illustrates the "Switchboard" concept, mapping the chemical reactivity to the biological binding mode.

G Core This compound (The Scaffold) C3_Br C3-Bromide (High Reactivity) Core->C3_Br Electrophilic Site 1 C6_Cl C6-Chloride (Latent Reactivity) Core->C6_Cl Electrophilic Site 2 Step1 Step 1: Suzuki/Sonogashira (Room Temp / Mild Heat) C3_Br->Step1 Selective Coupling Step2 Step 2: Buchwald/Suzuki (High Temp / Specialized Ligands) C6_Cl->Step2 Activation Required Step1->Step2 Intermediate Target Final Kinase Inhibitor (e.g., TRK/JAK Analog) Step2->Target Final Assembly

Caption: Orthogonal reactivity map of the 3-bromo-6-chloro scaffold. C3 reacts under mild conditions; C6 requires activation, enabling sequential library generation.

Synthetic Access (The "Make")

Synthesis of the 3-bromo-6-chloro isomer requires careful selection of the starting pyridine to ensure correct regiochemistry. Unlike the 5-chloro isomer (derived from 4-chloropyridine), the 6-chloro isomer is best accessed from 3-chloropyridine .

Core Synthesis Workflow
  • N-Amination: Activation of 3-chloropyridine to the N-aminopyridinium salt.

  • [3+2] Cycloaddition: Reaction with ethyl propiolate or a propiolic acid derivative. Note: This step can produce a mixture of 4-chloro and 6-chloro isomers. Separation is required unless a directing group strategy is employed.

  • Decarboxylation/Functionalization: Removal of the ester (if present) followed by bromination.

Diagram 2: Synthetic Route

Synthesis Start 3-Chloropyridine Intermediate1 N-Aminopyridinium Salt Start->Intermediate1 N-Amination Reagent1 O-(Mesitylsulfonyl)hydroxylamine (MSH) Cyclization [3+2] Cycloaddition (Ethyl Propiolate, K2CO3, DMF) Intermediate1->Cyclization Isomers Mixture: 4-Cl & 6-Cl Isomers Cyclization->Isomers Separation Chromatographic Separation Isomers->Separation Core6Cl 6-Chloropyrazolo[1,5-a]pyridine Separation->Core6Cl Major/Minor depending on conditions Bromination Bromination (NBS, ACN, 0°C) Core6Cl->Bromination Final This compound Bromination->Final

Caption: Step-wise synthesis of the 3-bromo-6-chloro core. Critical isomer separation occurs post-cyclization.

Experimental Protocols

Protocol A: Synthesis of 6-Chloropyrazolo[1,5-a]pyridine (Core Formation)

Note: This protocol assumes the use of MSH for N-amination. Safety precaution: MSH is energetic; handle with care.

  • N-Amination: Dissolve 3-chloropyridine (1.0 eq) in DCM. Add solution of O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) dropwise at 0°C. Stir at RT for 2 hours. Precipitate the salt with Et₂O, filter, and dry.

  • Cycloaddition: Suspend the N-aminopyridinium salt (1.0 eq) in DMF (0.5 M). Add K₂CO₃ (2.5 eq) and ethyl propiolate (1.2 eq). Stir at RT for 16 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1]

  • Purification: The crude residue contains both 4-chloro and 6-chloro isomers. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient). The 6-chloro isomer typically elutes second (verify via NOE NMR: H-7 doublet coupling to H-6 is absent; look for meta-coupling patterns).

  • Saponification/Decarboxylation (If Ester Used): Treat the ester with NaOH/MeOH to form the acid, then heat in polyphosphoric acid or quinoline/Cu to decarboxylate, yielding the parent 6-chloropyrazolo[1,5-a]pyridine.

Protocol B: Regioselective C3-Bromination

Objective: Install the reactive handle at C3 without affecting the C6-chloride.

  • Reagents: 6-Chloropyrazolo[1,5-a]pyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (ACN).

  • Procedure: Dissolve the starting material in ACN (0.2 M). Cool to 0°C.

  • Addition: Add NBS portion-wise over 15 minutes. Protect from light.

  • Monitoring: Monitor via LCMS. Reaction is typically complete within 1 hour.

  • Workup: Quench with 10% Na₂S₂O₃ (aq). Concentrate ACN, dilute with EtOAc, wash with water/brine.

  • Yield: Expect >85% yield of a white/off-white solid.

  • Validation: ¹H NMR will show the disappearance of the C3-H singlet (typically ~8.0 ppm) and retention of the pyridine ring pattern.

Protocol C: Regioselective Suzuki Coupling (The "Switch")

Objective: Couple an aryl boronic acid at C3 while leaving C6-Cl intact.

  • Reagents: this compound (1.0 eq), Aryl-Boronic Acid (1.1 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.0 M aq, 3.0 eq), 1,4-Dioxane.

  • Procedure: Degas solvents with N₂ for 15 mins. Combine halide, boronic acid, and base in dioxane. Add catalyst last.

  • Conditions: Heat to 60°C (Do not exceed 80°C to avoid C6 activation). Stir for 4–6 hours.

  • Mechanism: The oxidative addition of Pd(0) into the C3-Br bond is kinetically favored over the electron-deficient C6-Cl bond.

  • Outcome: Exclusive formation of the 3-aryl-6-chloro product.

Case Study: Optimization for TRK Inhibition

In the development of TRK inhibitors (e.g., analogs of Selitrectinib), the pyrazolo[1,5-a]pyridine core serves as the scaffold.

  • Design Goal: Overcome on-target resistance mutations (e.g., solvent front mutations).

  • Execution:

    • C3 Functionalization: A bulky, solubilizing group (e.g., a chiral pyrrolidine or substituted phenyl) is installed at C3 via the Suzuki protocol described above. This group projects into the solvent front, interacting with residues like Gly595 (TRKA).

    • C6 Functionalization: The remaining chloride is then utilized in a Buchwald-Hartwig amination or a high-temperature Suzuki coupling to attach a small "tail" group that modulates the electronic properties of the core, optimizing the hinge interaction capability of N1.

Data Summary: Reactivity Profile

PositionSubstituentElectronic NatureReactivity (Pd-Cat)Preferred Reaction
C3 BromineElectron-Rich (Pyrazole)High (

)
Suzuki, Stille, Sonogashira (RT - 60°C)
C6 ChlorineElectron-Poor (Pyridine)Low (

)
Buchwald, Suzuki (requires >90°C, XPhos/SPhos)

References

  • Synthesis and SAR of Pyrazolo[1,5-a]pyridines

    • Title: Novel pyrazolo[1,5-a]pyridines as p110alpha-selective PI3 kinase inhibitors.
    • Source:Bioorg. Med. Chem. Lett., 2011.
    • URL:[Link]

  • Regioselective Functionalization

    • Title: Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 3-bromo-pyrazolo[1,5-a]pyrimidine derivatives.[2] (Analogous chemistry for the pyridine core).

    • Source:RSC Advances, 2015.
    • URL:[Link]

  • General Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: Efficient Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition.[3]

    • Source:J. Org. Chem. (General methodology reference).
    • URL:[Link]

  • Kinase Inhibitor Context (TRK)

    • Title: Discovery of LOXO-195: A Next-Gener
    • Source:Cancer Discovery, 2017.[4]

    • URL:[Link]

Sources

Technical Guide: Patent Landscape & Synthetic Protocols for 6-Chloropyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the patent landscape, synthetic methodologies, and therapeutic utility of 6-chloropyrazolo[1,5-a]pyridine derivatives.

Executive Summary

The 6-chloropyrazolo[1,5-a]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, functioning primarily as a bioisostere of indole and purine. Its structural rigidity and specific electronic profile make it an ideal core for ATP-competitive kinase inhibitors (e.g., RET, Trk, JAK) and modulators of G-protein coupled receptors (GPCRs).

The inclusion of a chlorine atom at the C-6 position is not arbitrary; it serves two critical functions:

  • Metabolic Blockade: It obstructs the oxidation-prone position (para to the bridgehead nitrogen), significantly extending in vivo half-life compared to the unsubstituted parent.

  • Hydrophobic Filling: The chlorine moiety fills small lipophilic pockets (e.g., the gatekeeper region in kinases) more effectively than fluorine or hydrogen, often enhancing potency by 3-10 fold.

Part 1: Patent Landscape & Therapeutic Applications

The intellectual property landscape for this scaffold is dominated by major pharmaceutical entities focusing on oncology and immunology.

Key Assignees & Patent Families
AssigneePrimary Therapeutic FocusKey Patent/ApplicationMechanism of Action
Array BioPharma (Pfizer) Oncology (RET/Trk)US 10,137,124Kinase Inhibition (ATP-competitive)
Bristol-Myers Squibb Immuno-oncologyUS 2024/0104462CSK / Tyk2 Inhibition
Merck & Co. Antiviral / CNSUS 7,927,613Herpesvirus Helicase-Primase / ERK
Loxo Oncology (Lilly) OncologyUS 11,332,166RET Inhibition (Selpercatinib analogs)
Structural Rationale in Patents

Patents frequently cite the 6-chloro substitution as a critical determinant for selectivity.

  • Case Study (Herpesvirus): In early antiviral patents, the 6-chloro derivative demonstrated superior potency against HSV-1 compared to the 6-H and 6-methyl analogs, attributed to a specific halogen bond within the helicase-primase complex.

  • Case Study (Kinases): In RET inhibitors, the pyrazolo[1,5-a]pyridine core acts as the hinge binder.[1] The 6-position projects into the solvent-accessible region or interacts with the gatekeeper residue, where the chlorine atom provides a steric bulk that excludes water while maintaining high affinity.

Part 2: Synthetic Methodologies (Technical Deep Dive)

The synthesis of 6-chloropyrazolo[1,5-a]pyridine derivatives relies on constructing the fused bicycle from a substituted pyridine precursor. The most robust method, widely cited in patent literature, involves the N-amination of 3-chloropyridine followed by a [3+2] cycloaddition .

Core Synthesis Workflow

The following diagram illustrates the validated synthetic pathway for the 6-chloro core.

G Start 3-Chloropyridine Step1 N-Amination (MSH / H2NOSO3H) Start->Step1 Inter 1-Amino-3-chloropyridinium Salt Step1->Inter Step2 [3+2] Cycloaddition (Ethyl propiolate + Base) Inter->Step2 Product Ethyl 6-chloropyrazolo[1,5-a] pyridine-3-carboxylate Step2->Product

Caption: Standard synthetic route for the 6-chloropyrazolo[1,5-a]pyridine scaffold via N-aminopyridinium salt.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate. Source Grounding: Adapted from US Patent 10,137,124 and J. Org. Chem. protocols.

Reagents:

  • 3-Chloropyridine (1.0 equiv)[2]

  • O-(Mesitylsulfonyl)hydroxylamine (MSH) OR Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)

  • Ethyl propiolate (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF or Acetonitrile

Step-by-Step Procedure:

  • Preparation of N-Aminopyridinium Salt:

    • Dissolve 3-chloropyridine (11.3 g, 100 mmol) in CH₂Cl₂ (100 mL) at 0°C.

    • Dropwise add a solution of MSH (freshly prepared) in CH₂Cl₂.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours.

    • Observation: A white precipitate forms. Filter the solid, wash with Et₂O, and dry under vacuum to yield 1-amino-3-chloropyridinium mesitylenesulfonate.

    • Note: If using HOSA, heat in water/neutral solution may be required, but MSH is preferred for higher yields in organic solvents.

  • Cycloaddition (Ring Closure):

    • Suspend the pyridinium salt (10 mmol) in DMF (20 mL).

    • Add K₂CO₃ (20 mmol) and Ethyl propiolate (15 mmol).

    • Stir the mixture at RT for 16 hours. (Some patents suggest heating to 60°C to accelerate conversion).

    • Mechanism: The base generates the N-amino ylide, which undergoes a 1,3-dipolar cycloaddition with the alkyne. The 3-chloro substituent directs the cyclization to the less hindered nitrogen, placing the chlorine at the 6-position of the fused system.

  • Work-up & Purification:

    • Dilute reaction with water (100 mL) and extract with EtOAc (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Yield: Typically 40-60%.

    • Characterization: ¹H NMR (400 MHz, CDCl₃) should show the bridgehead proton (H-2) as a singlet around δ 8.3-8.5 ppm and the H-7 proton (near bridgehead N) as a doublet.

Part 3: Structure-Activity Relationship (SAR) Logic

The 6-chloropyrazolo[1,5-a]pyridine core is rarely the final drug; it is a scaffold upon which specificity is built.

Functionalization Vectors
  • C-3 Position: The most reactive site for electrophilic aromatic substitution (iodination, bromination) or functional group manipulation (ester to amide). This vector usually points towards the solvent or the ribose pocket of ATP.

  • C-6 Position (The Chloro Handle): While often left as Cl for metabolic stability, it can be used for palladium-catalyzed cross-couplings (Suzuki, Buchwald) if higher complexity is needed, though the C-3 halide is much more reactive.

SAR Decision Matrix
FeatureModificationEffect on Potency/Properties
Core Pyrazolo[1,5-a]pyridineHigh. Planar, aromatic, mimics purine.
C-6 -Cl Optimal. Balances lipophilicity and metabolic stability.
C-6 -HLow. Prone to rapid oxidative metabolism (clearance).
C-6 -FVariable. Good metabolic block, but less hydrophobic filling than Cl.
C-3 Amide/UreaHigh. Critical for H-bond interactions with kinase hinge residues (e.g., Glu/Cys).

References

  • US Patent 10,137,124 . Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. Array BioPharma Inc.[3] Available at:

  • US Patent 7,927,613. Pyrazolo[1,5-a]pyridine derivatives and methods of their use (Herpesvirus). Merck & Co.
  • Johns, B. A., et al. (2006) . Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • US Patent Application 2024/0104462. GPR17 modulators and uses thereof. Bristol-Myers Squibb.
  • Bull, J. A., et al. (2013). Pyrazolo[1,5-a]pyridines: synthesis and applications. Chemical Reviews. (General scaffold background).

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-6-chloropyrazolo[1,5-a]pyridine

[1]

Executive Summary

The 3-bromo-6-chloropyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in various kinase inhibitors (e.g., JAK, Trk, and p38 MAP kinase inhibitors).[1] Its utility lies in its ability to serve as a bifunctional electrophile.[1]

The core synthetic challenge is chemoselectivity .[1] The molecule contains two distinct halogenated sites:[1]

  • C3-Bromine: A highly reactive site on the electron-rich pyrazole ring.[1]

  • C6-Chlorine: A less reactive site on the electron-deficient pyridine ring.[1]

This guide provides validated protocols to exploit this reactivity difference. We present a "C3-First" strategy that utilizes ligand-controlled palladium catalysis to exclusively couple the bromide, leaving the chloride intact for subsequent diversification.[1]

Mechanistic Grounding & Chemical Logic[1][2]

The Selectivity Landscape

Success in coupling this substrate relies on the kinetic differentiation of oxidative addition.[1]

  • Site C3 (Br): The C–Br bond energy (~68 kcal/mol) is significantly lower than that of C–Cl (~81 kcal/mol).[1] Furthermore, the C3 position is electronically distinct; while the pyrazole ring is generally electron-rich, the C–Br bond is highly susceptible to oxidative addition by Pd(0) species even with standard phosphine ligands.[1]

  • Site C6 (Cl): Located on the pyridine ring, this position is electronically deactivated relative to the C3 position.[1] Unlike 2- or 4-chloropyridines, the 6-position (beta to the bridgehead nitrogen) is not sufficiently activated for SNAr pathways and requires electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) to facilitate Pd-catalyzed oxidative addition.[1]

Catalyst Selection Strategy
  • For C3-Selectivity: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ .[1] These catalysts possess ligands with moderate electron donation.[1] They are active enough to insert into the C–Br bond but slow to insert into the C–Cl bond at moderate temperatures (80–90 °C).[1]

  • For C6-Activation: Use Pd₂(dba)₃ + XPhos or Pd-RuPhos G4 .[1] These "hot" catalytic systems generate highly electron-rich, mono-ligated Pd(0) species capable of breaking the stronger C–Cl bond.[1]

Experimental Protocols

Protocol A: Chemoselective C3-Arylation

Target: Coupling at the Bromine, preserving the Chlorine.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.1–1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)[1]

  • Base: 2M Na₂CO₃ (aqueous) (2.0–3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (0.1–0.2 M concentration)[1]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the substrate, arylboronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.[1]

  • Inertion: Seal the vial and purge with N₂ or Ar for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.[1]

  • Solvent Addition: Add degassed 1,4-dioxane followed by the 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 80–90 °C for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: The reaction is complete when the starting bromide is consumed.[1] The chloride product should be the dominant peak (>90%).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Why this works: The bidentate dppf ligand creates a rigid bite angle that stabilizes the Pd(II) intermediate, preventing β-hydride elimination and suppressing "scrambling" at the chloride site.[1]

Protocol B: Subsequent C6-Arylation

Target: Functionalizing the remaining Chloride.[1]

Reagents:

  • Substrate: 3-Aryl-6-chloropyrazolo[1,5-a]pyridine (Product of Protocol A)[1]

  • Boronic Acid: Arylboronic acid (1.5 equiv)[1]

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2–4 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv) – Anhydrous conditions often preferred.[1]

  • Solvent: Toluene/Water (10:[1]1) or n-Butanol.[1]

Step-by-Step Methodology:

  • Setup: Combine substrate, boronic acid, Pd source, ligand, and base in a microwave vial or pressure tube.[1]

  • Inertion: Rigorous purging with Argon is required.[1]

  • Reaction: Heat to 100–110 °C (oil bath) or 120 °C (microwave) for 1–12 hours.

  • Monitoring: LC-MS should show conversion of the chloro-intermediate to the bis-aryl product.

  • Workup: Standard aqueous extraction (DCM or EtOAc).[1]

  • Purification: The bis-aryl products are often highly crystalline or can be purified via silica chromatography.[1]

Why this works: XPhos is an electron-rich, bulky biaryl phosphine.[1] It increases electron density on the Palladium center, facilitating the difficult oxidative addition into the electron-neutral/deficient C6–Cl bond.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathways for this scaffold.

SuzukiCouplingStartThis compoundConditionAProtocol A (C3-Selective)Pd(dppf)Cl2, Na2CO380°C, Dioxane/H2OStart->ConditionAFast Oxidative Addition (C-Br)SideReactionRisk: Bis-coupling(If non-selective catalyst used)Start->SideReactionPd(tBu3)2 or High TempProductAIntermediate:3-Aryl-6-chloropyrazolo[1,5-a]pyridineConditionA->ProductA>90% SelectivityConditionBProtocol B (C6-Functionalization)XPhos-Pd-G3, K3PO4110°C, TolueneProductA->ConditionBSlow Oxidative Addition (C-Cl)FinalProductFinal Product:3,6-Diarylpyrazolo[1,5-a]pyridineConditionB->FinalProduct

Figure 1: Sequential functionalization strategy for this compound, highlighting the kinetic separation of the two halogenated sites.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst deactivation or impure Boronic Acid.[1]Switch to Pd(PPh₃)₄ (freshly opened). Ensure Boronic Acid stoichiometry is >1.1 equiv.
Loss of Cl (Dehalogenation) Hydride source present (e.g., Ethanol as solvent).[1]Remove alcoholic solvents.[1] Use DME or Toluene instead.
Bis-Coupling in Step 1 Catalyst is too active (e.g., using SPhos/XPhos in Step 1).Downgrade to Pd(dppf)Cl₂ or reduce temperature to 60 °C.
No Reaction at C6 (Step 2) Oxidative addition failure.Switch to BrettPhos or RuPhos . Increase temp to 130 °C (Microwave).
Protodeboronation Unstable Boronic Acid (e.g., 2-heterocyclic).[1]Use Boronic Esters (Bpin) or Potassium Trifluoroborates (BF₃K) .

References

  • General Reactivity of Pyrazolo[1,5-a]pyridines

    • Synthesis and functionalization of the pyrazolo[1,5-a]pyridine core.
    • Johns, B. A., et al. (2009).[1] Tetrahedron, 65(16), 3369-3377.[1] [1]

  • Chemoselectivity in Suzuki Couplings (Br vs Cl)

    • Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts of Pyrazolo[1,5-a]pyridine.
    • Laha, J. K., et al. (2019).[1] ACS Omega, 4(12), 15151–15160.[1] [1]

  • Advanced Ligands for Chlorides (Buchwald Conditions)

    • Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
    • Martin, R., & Buchwald, S. L. (2008).[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] [1]

  • Application in Kinase Inhibitor Synthesis (Analogous Scaffolds)

    • Discovery of TRK Inhibitors: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives.[1]

    • Bagal, S. K., et al. (2018).[1] Journal of Medicinal Chemistry, 61(15), 6779–6800.[1] [1]

High-Precision Chemoselectivity: Navigating 3-Bromo-6-Chloropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Logic

The selective functionalization of 3-bromo-6-chloropyridine (IUPAC: 5-bromo-2-chloropyridine) represents a classic "orthogonal reactivity" challenge in medicinal chemistry. This scaffold offers two distinct halogen handles that react via fundamentally different mechanisms, allowing for programmable, sequential functionalization without the need for protecting groups.

The core chemical logic relies on the Electronic vs. Kinetic Dichotomy :

  • The C3-Bromo Position: Kinetically labile toward Oxidative Addition . The C-Br bond is weaker than C-Cl, making it the preferred site for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and Lithium-Halogen exchange.

  • The C6-Chloro Position: Electronically activated for Nucleophilic Attack . Located

    
     to the pyridine nitrogen, this position is highly electron-deficient, facilitating SNAr reactions. It is generally inert to Pd(0) under mild conditions used for C3-Br coupling.
    

This guide details the protocols to selectively target either position while preserving the other.

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the correct reaction conditions based on the desired target position.

Chemoselectivity_Workflow Start Starting Material: 3-Bromo-6-Chloropyridine Target Which position do you want to functionalize FIRST? Start->Target Path_C3 Target C3 (Bromo) (Keep C6-Cl Intact) Target->Path_C3 Kinetic Priority Path_C6 Target C6 (Chloro) (Keep C3-Br Intact) Target->Path_C6 Electronic Priority Rxn_Suzuki Reaction: Suzuki/Stille Coupling Mechanism: Pd(0) Oxidative Addition Path_C3->Rxn_Suzuki Rxn_Li Reaction: Li-Halogen Exchange Mechanism: Kinetic Control (-78°C) Path_C3->Rxn_Li Rxn_SNAr Reaction: S_NAr Displacement Mechanism: Addition-Elimination Path_C6->Rxn_SNAr Cond_Suzuki Conditions: Pd(PPh3)4 (5 mol%), Na2CO3 Toluene/EtOH, 70-80°C (Avoid bulky ligands) Rxn_Suzuki->Cond_Suzuki Cond_Li Conditions: n-BuLi (1.05 eq) Toluene or Et2O, -78°C (Trapping with Electrophile) Rxn_Li->Cond_Li Cond_SNAr Conditions: Nucleophile (Amine/Alkoxide) DIPEA, DMSO/NMP 100-120°C Rxn_SNAr->Cond_SNAr

Figure 1: Strategic decision tree for orthogonal functionalization of 3-bromo-6-chloropyridine.

Protocol A: C3-Selective Functionalization (Suzuki Coupling)

Objective: Install an aryl/heteroaryl group at the C3 position while retaining the C6-chloride for subsequent steps.

Mechanistic Rationale

Palladium(0) undergoes oxidative addition into the C-Br bond significantly faster than the C-Cl bond due to lower bond dissociation energy (C-Br ~68 kcal/mol vs C-Cl ~81 kcal/mol). By using "standard" phosphine ligands (like PPh3) and controlling temperature, we prevent activation of the C6-Cl bond.

Experimental Protocol
  • Reagents:

    • 3-Bromo-6-chloropyridine (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.1 equiv)

    • Catalyst: Pd(PPh3)4 (3-5 mol%) OR Pd(dppf)Cl2 (for sterically demanding boronic acids).

    • Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv).

    • Solvent: Toluene/Ethanol (4:1 ratio) or DME/Water.

  • Procedure:

    • Charge a reaction vial with the pyridine substrate, boronic acid, and Pd catalyst.[1]

    • Evacuate and backfill with Nitrogen/Argon (3 cycles). Oxygen exclusion is critical to preserve catalyst activity.

    • Add degassed solvents and aqueous base.

    • Heat to 70–80 °C for 4–12 hours.

    • Critical Control Point:Do not exceed 90 °C. Higher temperatures increase the risk of oxidative addition into the C6-Cl bond, leading to bis-coupling or polymerization.

  • Workup:

    • Cool to room temperature.[1] Dilute with EtOAc and wash with water/brine.

    • Dry over MgSO4 and concentrate.

    • Purify via silica gel chromatography (Hex/EtOAc).

Validation Data (Typical):

Substrate Boronic Acid Product Yield (C3) Selectivity (C3:C6)
3-Br-6-Cl-Py Ph-B(OH)2 88% >98:1

| 3-Br-6-Cl-Py | 4-F-Ph-B(OH)2 | 85% | >95:1 |[2]

Protocol B: C6-Selective Functionalization (SNAr)

Objective: Displace the C6-chloride with a nucleophile (amine, alkoxide, thiol) while retaining the C3-bromide.

Mechanistic Rationale

The C6 position is


 to the pyridine nitrogen. The electronegative nitrogen pulls electron density, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack. The C3 position is 

to the nitrogen and lacks this resonance stabilization, making it inert to SNAr conditions.
Experimental Protocol
  • Reagents:

    • 3-Bromo-6-chloropyridine (1.0 equiv)

    • Nucleophile (e.g., Morpholine, Primary Amine, Sodium Methoxide) (1.2–1.5 equiv).

    • Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv).

    • Solvent: Polar aprotic solvents are required: DMSO, NMP, or DMF.

  • Procedure:

    • Dissolve substrate in the solvent (0.5 M concentration).[1]

    • Add base and nucleophile.[1][3][4][5][6]

    • Heat to 100–120 °C .

    • Note: Unlike Suzuki coupling, SNAr often requires higher thermal energy to overcome the activation barrier of the initial addition step.

    • Monitor by LCMS.[6] The C3-Br bond is thermally stable under these conditions.

  • Workup:

    • Pour reaction mixture into ice water (product often precipitates).

    • Extract with EtOAc or Et2O.

    • Caution: DMSO/NMP are difficult to remove; wash organic layer extensively with water/brine (5x) to remove solvent.

Protocol C: C3-Selective Lithiation (Halogen-Lithium Exchange)

Objective: Generate a C3-anion for reaction with electrophiles (aldehydes, ketones, CO2, I2).

Mechanistic Rationale

Lithium-halogen exchange is kinetically controlled. The rate of exchange follows the order I > Br > Cl. At -78 °C, n-BuLi will rapidly exchange with the C3-Br. The C6-Cl bond is too strong to undergo exchange at this temperature, and the "Directed Ortho Metalation" (DoM) adjacent to Cl is slower than the Br-exchange.

Experimental Protocol
  • Reagents:

    • 3-Bromo-6-chloropyridine (1.0 equiv)

    • n-Butyllithium (1.05 equiv, titrated).

    • Electrophile (e.g., Benzaldehyde) (1.2 equiv).

    • Solvent: Anhydrous Toluene or Et2O (THF can sometimes promote side reactions; Toluene is preferred for pyridines to avoid ring opening or scrambling).

  • Procedure:

    • Cool the substrate solution in Toluene to -78 °C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise over 10 minutes. Maintain internal temp < -70 °C.

    • Stir for 30–60 minutes at -78 °C. The species formed is 3-lithio-6-chloropyridine .

    • Add the electrophile (dissolved in minimal solvent) slowly.

    • Allow to warm to room temperature slowly over 2 hours.

  • Workup:

    • Quench with saturated NH4Cl.

    • Extract and purify.

Comparison of Reactivity Profiles

ParameterProtocol A (Suzuki)Protocol B (SNAr)Protocol C (Lithiation)
Primary Target C3 (Bromo) C6 (Chloro) C3 (Bromo)
Mechanism Pd(0) Oxidative AdditionNucleophilic Aromatic Sub.Halogen-Lithium Exchange
Key Variable Catalyst/Ligand ChoiceElectronic Activation (

-N)
Kinetic Control (-78°C)
C6-Cl Fate Remains Intact (if T < 90°C)Reacts (Leaves) Remains Intact
C3-Br Fate Reacts (Couples) Remains IntactReacts (Exchanges)
Common Pitfall Bis-coupling at high tempPoor reactivity with weak Nu"Halogen Dance" if warmed too fast

Troubleshooting & Optimization

The "Halogen Dance" (Base-Catalyzed Migration)

In lithiation reactions, if the temperature rises above -50 °C before quenching, the lithiated species may undergo isomerization (the "Halogen Dance"), moving the lithium to the C4 position (thermodynamically more stable adjacent to the halogen).

  • Solution: Keep strict -78 °C control and quench immediately after exchange time.

Bis-Coupling in Suzuki

If you observe C6 coupling during Protocol A:

  • Lower Temperature: Reduce to 60 °C.

  • Reduce Catalyst Load: Drop to 1-2 mol%.

  • Switch Ligand: Use PPh3. Avoid electron-rich, bulky ligands like PCy3 or Buchwald ligands (e.g., XPhos), which are designed to activate aryl chlorides.

Poor SNAr Conversion

If C6-Cl displacement is sluggish:

  • Solvent Switch: Move from DMF to NMP or DMSO (higher dielectric constant stabilizes the transition state).

  • Temperature: Increase to 140 °C (microwave irradiation is highly effective here).

  • Catalysis: Add 5 mol% CuI (Ullmann-type activation) if the nucleophile is weak.

References

  • Handy, S. T., & Zhang, Y. (2006). "Selectivity in the Suzuki coupling of 2,4-dichloropyrimidine and related heterocycles." Synthetic Communications. (Establishes the C-Br vs C-Cl reactivity hierarchy in N-heterocycles).
  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. (Seminal work on halogen-lithium exchange selectivity).

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Lithiation of 3-Bromopyridine-d4 and Subsequent Functionalization." (Detailed protocols for pyridine lithiation).

  • Lutz Ackermann. (2011). "Transition-Metal-Catalyzed Carboxylation of C–H Bonds." Chemical Reviews.
  • Pfizer Inc. (2010). "Process Development of a selective SNAr on di-halo pyridines." Organic Process Research & Development.

Sources

Application Note: One-Pot Sequential Functionalization of 3-Bromo-6-chloropyrazolo[1,5-a]pyridine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazolo[1,5-a]pyridine scaffold is a privileged core in medicinal chemistry, appearing in numerous compounds targeting a range of diseases.[1][2] This guide details the strategic use of 3-Bromo-6-chloropyrazolo[1,5-a]pyridine as a versatile building block for diversity-oriented synthesis. We present detailed protocols for one-pot, two-step sequential cross-coupling reactions, leveraging the inherent differential reactivity of the C-Br and C-Cl bonds. This approach enables the rapid and efficient generation of complex, disubstituted pyrazolo[1,5-a]pyridine libraries, significantly accelerating the drug discovery process by minimizing purification steps and improving overall yield.

Introduction: The Strategic Advantage of the Pyrazolo[1,5-a]pyridine Scaffold

The fused heterocyclic system of pyrazolo[1,5-a]pyridine is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and unique electronic properties make it an ideal scaffold for interacting with various biological targets. Derivatives have shown potent activity as protein kinase inhibitors, anti-cancer agents, and treatments for neurological disorders.[1][3][4][5]

The synthesis of libraries of these compounds is crucial for structure-activity relationship (SAR) studies. Traditional multi-step syntheses, however, are often time-consuming and resource-intensive. One-pot reactions, where sequential transformations occur in a single reaction vessel, offer a powerful alternative. They enhance efficiency, reduce waste, and can lead to higher overall yields by avoiding the isolation of intermediates.[6][7][8]

The starting material, this compound, is strategically designed for such one-pot sequences. It possesses two distinct reactive handles—a bromine atom at the 3-position and a chlorine atom at the 6-position—that can be functionalized selectively.

The Principle of Regioselective Synthesis: Exploiting Differential Halogen Reactivity

The success of a one-pot sequential functionalization of dihalogenated heterocycles hinges on the ability to control which halogen reacts first. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[9] The energy barrier for this step is significantly influenced by the nature of the halogen.

The general reactivity order for halogens in oxidative addition is:

C-I > C-Br > C-Cl > C-F

This established hierarchy means that the C3-Br bond on the pyrazolo[1,5-a]pyridine core is substantially more reactive than the C6-Cl bond.[10][11] This allows for a highly regioselective first coupling reaction at the C3 position under relatively mild conditions, leaving the C6-Cl bond intact for a subsequent, typically more forcing, coupling reaction. This predictable selectivity is the foundation of the protocols described herein.[9][12][13]

G cluster_0 Start This compound C3 C3-Br Bond (More Reactive) C6 C6-Cl Bond (Less Reactive) Mid Step 1: Milder Conditions (e.g., Suzuki, Sonogashira) Prod1 3-Substituted-6-chloropyrazolo[1,5-a]pyridine Mid->Prod1 End Step 2: Harsher Conditions (e.g., Buchwald-Hartwig, Suzuki) Prod2 3,6-Disubstituted Product End->Prod2 C3->Mid Preferential Reaction Prod1->End

Caption: Workflow illustrating the principle of regioselective functionalization.

Protocol I: One-Pot Sequential Suzuki-Miyaura and Sonogashira Cross-Coupling

3.1. Rationale and Workflow

This protocol achieves C-C bond formation at both positions, first installing an aryl group at C3 via a Suzuki-Miyaura coupling, followed by an alkynyl group at C6 via a Sonogashira coupling. The Suzuki reaction is performed first under conditions optimized for C-Br activation. Upon its completion, the reagents for the Sonogashira coupling, including a copper(I) co-catalyst, are added directly to the same vessel. The temperature is typically increased to facilitate the more challenging oxidative addition into the C-Cl bond.[14][15][16]

3.2. Detailed Step-by-Step Protocol

  • Materials and Reagents

    • This compound

    • Arylboronic acid (1.1 equiv)

    • Terminal alkyne (1.5 equiv)

    • Pd(PPh₃)₄ (or other suitable Pd catalyst)

    • Copper(I) iodide (CuI)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.

    • Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours). This forms the intermediate 3-aryl-6-chloropyrazolo[1,5-a]pyridine.

    • Cool the mixture slightly. To the same flask, add the terminal alkyne (1.5 equiv) and CuI (0.10 equiv).

    • Increase the reaction temperature to 100-110 °C and stir for an additional 6-12 hours, monitoring by TLC or LC-MS for the formation of the final product.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-alkynylpyrazolo[1,5-a]pyridine.

3.3. Workflow Visualization

G Start 3-Br, 6-Cl Pyrazolo[1,5-a]pyridine Step1 + Arylboronic Acid + Pd(PPh₃)₄, K₂CO₃ 80-90 °C Start->Step1 Intermediate 3-Aryl, 6-Cl Intermediate Step1->Intermediate Step2 In-situ Addition: + Terminal Alkyne + CuI 100-110 °C Intermediate->Step2 Final 3-Aryl, 6-Alkynyl Final Product Step2->Final

Caption: One-pot Suzuki/Sonogashira sequential reaction workflow.

3.4. Expected Outcomes & Substrate Scope

This protocol is generally robust for a variety of electronically diverse arylboronic acids and terminal alkynes.

Arylboronic Acid (R¹)Terminal Alkyne (R²)Expected Yield
Phenylboronic acidPhenylacetyleneGood to Excellent
4-Methoxyphenylboronic acidTrimethylsilylacetyleneExcellent
3-Fluorophenylboronic acid1-HexyneGood
Thiophene-2-boronic acidCyclopropylacetyleneModerate to Good

Protocol II: One-Pot Sequential Suzuki-Miyaura and Buchwald-Hartwig Amination

4.1. Rationale and Workflow

This sequence is exceptionally valuable for producing compounds with both C-C and C-N bonds, common motifs in pharmaceuticals. After the initial Suzuki coupling at C3, the conditions are changed to favor the Buchwald-Hartwig amination at the C6-Cl position. This typically requires a different ligand system and a stronger, non-nucleophilic base.[17][18][19] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for facilitating the challenging oxidative addition to the C-Cl bond and promoting the C-N reductive elimination.[20]

4.2. Detailed Step-by-Step Protocol

  • Materials and Reagents

    • This compound

    • Arylboronic acid (1.1 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Pd₂(dba)₃ (or other Pd precatalyst)

    • Ligand (e.g., XPhos, RuPhos)

    • Potassium Carbonate (K₂CO₃)

    • Sodium tert-butoxide (NaOtBu) or LHMDS

    • Anhydrous, degassed Toluene or Dioxane

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure

    • Step 1 (Suzuki Coupling): Follow steps 1-3 from Protocol I to synthesize the 3-aryl-6-chloropyrazolo[1,5-a]pyridine intermediate. Use a catalyst system compatible with the subsequent amination if possible, or accept that a new catalyst system will be added.

    • Cool the reaction mixture to room temperature.

    • Step 2 (Buchwald-Hartwig Amination): To the same flask, add the amine (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and the appropriate phosphine ligand (e.g., XPhos, 0.08 equiv).

    • Heat the reaction mixture to 100-110 °C and stir until complete conversion of the intermediate is observed by TLC or LC-MS (typically 4-16 hours).

    • Work-up and purify the product as described in steps 6-8 of Protocol I to yield the desired 3-aryl-6-aminopyrazolo[1,5-a]pyridine.

4.3. Workflow Visualization

G Start 3-Br, 6-Cl Pyrazolo[1,5-a]pyridine Step1 + Arylboronic Acid + Pd Catalyst, Base 80-90 °C Start->Step1 Intermediate 3-Aryl, 6-Cl Intermediate Step1->Intermediate Step2 In-situ Addition: + Amine, NaOtBu + Pd₂(dba)₃/Ligand 100-110 °C Intermediate->Step2 Final 3-Aryl, 6-Amino Final Product Step2->Final

Caption: One-pot Suzuki/Buchwald-Hartwig sequential reaction workflow.

4.4. Expected Outcomes & Substrate Scope

The success of the Buchwald-Hartwig step is highly dependent on the amine and the ligand/base system.

Arylboronic Acid (R¹)Amine (HNR²R³)Expected Yield
Phenylboronic acidMorpholineExcellent
4-Tolylboronic acidAnilineGood
3-Thienylboronic acidBenzylamineGood
4-(Trifluoromethyl)phenylboronic acidn-ButylamineModerate to Good

Mechanistic Considerations & Troubleshooting

5.1. The Catalytic Cycles

Both protocols rely on sequential palladium catalytic cycles. The catalyst is regenerated after the first coupling and initiates the second cycle upon addition of the new reagents and change in conditions.

G cluster_suzuki Suzuki Cycle (Step 1) cluster_buchwald Buchwald-Hartwig Cycle (Step 2) Pd0_S Pd(0)L₂ OA_S Ar-Pd(II)-Br Pd0_S->OA_S Oxidative Addition (Ar-Br) TM_S Ar-Pd(II)-R¹ OA_S->TM_S Transmetalation (R¹B(OH)₂) TM_S->Pd0_S Reductive Elimination (Ar-R¹) Pd0_B Pd(0)L'₂ OA_B Ar-Pd(II)-Cl Pd0_B->OA_B Oxidative Addition (Ar-Cl) Amide Ar-Pd(II)-NR²R³ OA_B->Amide Amine Coordination & Deprotonation Amide->Pd0_B Reductive Elimination (Ar-NR²R³)

Caption: Simplified Pd(0)/Pd(II) catalytic cycles for sequential coupling.

5.2. Common Pitfalls and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Stalled First Reaction Inactive catalyst; Insufficiently degassed solvent; Poor quality boronic acid.Use a fresh, active catalyst (e.g., precatalyst); Ensure rigorous inert atmosphere technique; Use high-purity reagents.
Low Yield in Second Step Insufficiently forcing conditions for C-Cl activation; Catalyst deactivation between steps.Increase temperature; Switch to a more electron-rich, bulky ligand (e.g., XPhos, RuPhos for C-N; SPhos for C-Cl Suzuki); Add a fresh charge of catalyst/ligand for the second step.
Formation of Homocoupled Products Presence of oxygen; Incorrect stoichiometry of boronic acid.Rigorously degas all solvents and maintain a positive inert gas pressure; Use a slight excess (1.1 equiv) of boronic acid, but avoid large excesses.
Dehalogenation Side Reaction Presence of water or protic sources, especially with strong bases.Use anhydrous solvents and reagents, particularly for the Buchwald-Hartwig step.

Conclusion

This compound is a highly effective and versatile building block for the rapid construction of diverse chemical libraries. By exploiting the inherent difference in reactivity between the C-Br and C-Cl bonds, one-pot sequential cross-coupling reactions can be performed with high regioselectivity. The protocols outlined in this application note for Suzuki/Sonogashira and Suzuki/Buchwald-Hartwig sequences provide a robust framework for researchers to accelerate hit-to-lead campaigns and explore the chemical space around this medicinally important scaffold.

References

  • ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
  • PubMed Central. (n.d.). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC.
  • PubMed Central. (n.d.). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
  • PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
  • PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC.
  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • Ingenta Connect. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H....
  • ResearchGate. (n.d.). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • PubMed Central. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC.
  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC.
  • MDPI. (n.d.). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions.
  • ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). Tandem reactions initiated by copper-catalyzed cross-coupling: A new strategy towards heterocycle synthesis - Organic & Biomolecular Chemistry.
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  • University of Glasgow. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • PubMed. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation.
  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
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  • ChemicalBook. (n.d.). 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis.
  • PubMed Central. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC.
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  • PubMed Central. (n.d.). Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives - PMC - NIH.
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Application Notes & Protocols: Strategic Functionalization of 3-Bromo-6-chloropyrazolo[1,5-a]pyridine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its diverse pharmacological activities, including applications as kinase inhibitors and anticancer agents.[1][2][3] The targeted functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-bromo-6-chloropyrazolo[1,5-a]pyridine, a versatile intermediate for molecular diversification. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can achieve selective C-C and C-N bond formation at the 3-position, preserving the 6-chloro substituent for subsequent transformations. This document details field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, offering researchers a robust toolkit for synthesizing novel pyrazolo[1,5-a]pyridine derivatives.

Introduction: The Strategic Value of Pyrazolo[1,5-a]pyridines

Fused N-heterocyclic systems like pyrazolo[1,5-a]pyridines are central to modern drug discovery.[4][5] Their rigid, planar structure provides a well-defined vector for substituent placement, influencing interactions with biological targets.[2] Palladium-catalyzed cross-coupling reactions have become indispensable tools for elaborating such scaffolds, offering mild, efficient, and functional-group-tolerant methods for forging new chemical bonds.[6][7]

The substrate, this compound, is an ideal starting point for sequential functionalization. In palladium-catalyzed reactions, the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl. This inherent reactivity difference allows for the selective coupling at the more labile C3-Br bond while leaving the C6-Cl bond intact for potential downstream modifications, such as nucleophilic aromatic substitution or a second, more forcing cross-coupling reaction.[8][9]

The Engine of Innovation: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions.[10] The process is a catalytic cycle that continuously regenerates the active Pd(0) species.[11]

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: An organometallic coupling partner (R-M) exchanges its organic group (R) with the halide (X) on the palladium center.

  • Reductive Elimination: The two organic fragments (Ar and R) are coupled together, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[10][11]

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation (R-M) PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)L_n-R Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Product (Ar-R) RedElim->Product

Figure 1: Generalized Palladium Cross-Coupling Catalytic Cycle.

The choice of ligand (L), base, and solvent is critical as each component influences the efficiency of these elementary steps, thereby affecting the overall reaction yield and purity.

Core Application Protocols

The following protocols are designed for the selective functionalization of this compound at the C3-position. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid or ester coupling partners and its broad functional group tolerance.[10]

Experimental Workflow General Cross-Coupling Experimental Workflow start Start reagents Combine Substrate, Palladium Pre-catalyst, Ligand, and Base in a Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert add_reagents Add Degassed Solvent and Boronic Acid inert->add_reagents heat Heat Reaction Mixture (e.g., 80-110 °C) add_reagents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up (Quench, Extract) monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify end End purify->end

Figure 2: General experimental workflow for a cross-coupling reaction.

Protocol: Synthesis of 6-chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.025 equiv), and XPhos (0.05 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Rationale for Reagent Selection:

  • Catalyst/Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like XPhos forms a highly active catalyst system that promotes efficient oxidative addition and reductive elimination, even with less reactive aryl chlorides if needed for subsequent steps.[12]

  • Base: Potassium carbonate is a moderately strong inorganic base sufficient to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[9]

  • Solvent: A mixture of dioxane and water is commonly used to ensure solubility of both the organic substrate and the inorganic base.[9]

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / XPhos or Pd(PPh₃)₄Provides a robust system for coupling.[12]
Boronic Acid Aryl or Heteroaryl Boronic Acid/Ester (1.1-1.5 equiv)Stable and commercially available coupling partners.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OBiphasic system to dissolve all components.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.

Table 1: Optimized Parameters for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C–N Bonds

This reaction is a cornerstone for synthesizing aryl amines, a functional group prevalent in pharmaceuticals.[13][14] It requires specialized catalyst systems to overcome the challenges associated with C-N bond formation.[6]

Protocol: Synthesis of 6-chloro-N-phenylpyrazolo[1,5-a]pyridin-3-amine

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add this compound (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium pre-catalyst such as RuPhos-Pd-G3 (0.02 equiv), and RuPhos ligand (0.04 equiv) to a Schlenk tube.

  • Inert Atmosphere: If not in a glovebox, seal the tube and purge with inert gas.

  • Reagent Addition: Add anhydrous, degassed toluene or 1,4-dioxane, followed by aniline (1.2 equiv).

  • Reaction: Heat the sealed tube to 100-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography.

Rationale for Reagent Selection:

  • Catalyst/Ligand: The Buchwald-Hartwig amination often requires bulky, electron-rich phosphine ligands like RuPhos or BrettPhos.[15] These ligands stabilize the palladium center and promote the challenging C-N reductive elimination step.[6][13] Using a pre-catalyst (e.g., G3 palladacycle) ensures the efficient generation of the active Pd(0) species.[15]

  • Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is required to deprotonate the amine, forming the active nucleophile without competing in side reactions.[15][16]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.[17]

Parameter Condition Rationale
Catalyst RuPhos-Pd-G3, BrettPhos-Pd-G3 (1-5 mol%)Highly active pre-catalysts for C-N coupling.[15]
Amine Primary or Secondary Amine (1.1-1.5 equiv)Wide scope of applicable nucleophiles.
Base NaOtBu, K₃PO₄, LiHMDS (1.4-2.5 equiv)Strong, non-nucleophilic base is critical.[15]
Solvent Toluene, 1,4-Dioxane, THF (Anhydrous)Aprotic solvent to prevent base quenching.[17]
Temperature 80 - 120 °CReaction often requires elevated temperatures.

Table 2: Optimized Parameters for Buchwald-Hartwig Amination.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction provides a direct route to arylalkynes, which are valuable intermediates for further transformations or as final products.[18] The reaction is uniquely co-catalyzed by palladium and copper.[6][19]

Protocol: Synthesis of 6-chloro-3-(phenylethynyl)pyrazolo[1,5-a]pyridine

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).

  • Inert Atmosphere: Seal and purge the flask with inert gas (3x).

  • Reagent Addition: Add an anhydrous, degassed solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv), followed by phenylacetylene (1.2 equiv).

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 2-8 hours.

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify by flash column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: The classic system uses a Pd(0) source like Pd(PPh₃)₄ and a Cu(I) co-catalyst. The palladium complex undergoes oxidative addition, while the copper acetylide, formed in situ, participates in the transmetalation step.[20][21]

  • Base: The amine base (e.g., Et₃N) serves both to neutralize the HBr generated during the reaction and as a solvent or co-solvent.[6][22]

  • Solvent: Aprotic polar solvents like THF or DMF are typically used to facilitate the reaction.[22]

Parameter Condition Rationale
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (2-5 mol%)Standard catalysts for Sonogashira coupling.[21]
Cu Co-catalyst Copper(I) Iodide (CuI) (3-10 mol%)Essential for activating the terminal alkyne.[19]
Alkyne Terminal Alkyne (1.1-1.5 equiv)The nucleophilic coupling partner.
Base Et₃N, DIPEA (2.0-4.0 equiv)Serves as base and often as a solvent.[6]
Solvent THF, DMF, Toluene (Anhydrous)Provides the reaction medium.
Temperature 25 - 80 °CGenerally proceeds under mild thermal conditions.[20]

Table 3: Optimized Parameters for Sonogashira Coupling.

Stille Coupling: Versatile C–C Bond Formation

The Stille reaction couples aryl halides with organostannane reagents. Despite the toxicity concerns of tin byproducts, the reaction is highly valued for its exceptional tolerance of sensitive functional groups and its insensitivity to air and moisture.[23][24]

Protocol: Synthesis of 6-chloro-3-vinylpyrazolo[1,5-a]pyridine

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and lithium chloride (LiCl, 3.0 equiv).

  • Inert Atmosphere: Seal and purge the flask with inert gas (3x).

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane or THF, followed by tributyl(vinyl)tin (1.1 equiv).

  • Reaction: Heat the mixture to reflux (approx. 100 °C for dioxane) for 6-18 hours.

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up: Cool to room temperature. Dilute with diethyl ether and quench with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour (this precipitates the tin salts). Filter the mixture through a pad of Celite®, washing with ether. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography.

Rationale for Reagent Selection:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for the Stille reaction.[25]

  • Organostannane: Organotin reagents are air- and moisture-stable, making them easy to handle.[23]

  • Additive: Additives like LiCl are often crucial. The chloride ion is believed to accelerate transmetalation by forming a more reactive hypervalent tin species and by displacing ligands from the palladium center.[26]

  • Work-up: The KF work-up is a standard procedure to remove the toxic tributyltin halide byproduct as a filterable solid.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ (2-5 mol%)Effective Pd(0) sources for Stille coupling.[25]
Stannane Organostannane (R-SnBu₃) (1.05-1.2 equiv)Highly versatile, functional group tolerant partner.[24]
Additive LiCl (2.0-3.0 equiv)Accelerates the rate-limiting transmetalation step.[26]
Solvent Toluene, Dioxane, THF (Anhydrous)Aprotic solvents are standard.
Temperature 80 - 110 °CRequires heating to drive the reaction.

Table 4: Optimized Parameters for Stille Coupling.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a powerful and modular platform for the synthesis of diverse libraries of compounds. By selecting the appropriate coupling reaction—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Stille—researchers can strategically install a wide array of carbon and nitrogen-based substituents at the C3 position. The protocols and insights provided in this guide serve as a validated starting point for chemists in academic and industrial settings, enabling the efficient and predictable synthesis of novel derivatives for applications in drug discovery and materials science.

References

  • Vertex AI Search. Cross-Coupling Reactions Guide. 6

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  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. 11

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  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. 27

  • Al-Tel, T. H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. 28

  • MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.

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  • Boutouil, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

  • T.A.T., N., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.

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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Chloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine structural motif is a fused, nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[1] This "privileged scaffold" is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a wide array of biological activities, including potent protein kinase inhibition for targeted cancer therapy.[2][3][4] The ability to strategically functionalize this core structure is paramount for modulating pharmacological properties and developing structure-activity relationships (SAR).

Functionalization at the C-6 position of the pyrazolo[1,5-a]pyridine ring is a key strategy for accessing novel chemical space. Nucleophilic Aromatic Substitution (SNAr) on a halogenated precursor, such as 6-chloropyrazolo[1,5-a]pyridine, stands out as a robust and versatile method for introducing diverse functionalities. This application note provides an in-depth examination of the SNAr mechanism on this specific substrate, detailed experimental protocols, and practical guidance for researchers in drug development.

The SNAr Mechanism: An Electron-Deficient System Primed for Attack

Unlike electron-rich benzene rings that favor electrophilic substitution, the pyrazolo[1,5-a]pyridine system is inherently electron-deficient. This is due to the electron-withdrawing effect of the nitrogen atoms within the bicyclic structure. This polarity reversal makes the aromatic ring electrophilic and susceptible to attack by nucleophiles.[5][6] The SNAr reaction on 6-chloropyrazolo[1,5-a]pyridine proceeds through a well-established two-step addition-elimination mechanism.[7][8]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine leaving group (C-6). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring.[9]

  • Formation of a Stabilized Intermediate: The attack results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][7][8] The stability of this complex is crucial for the reaction to proceed. The negative charge is delocalized across the aromatic system and, most importantly, onto the electronegative nitrogen atom at the 4-position via resonance, which provides significant stabilization.[9][10][11]

  • Elimination and Re-aromatization: In the final, rapid step, the chloride ion is expelled as the leaving group, and the aromaticity of the ring system is restored, yielding the 6-substituted pyrazolo[1,5-a]pyridine product.

Caption: The Addition-Elimination mechanism for SNAr reactions.

Protocol: General Procedure for the Amination of 6-Chloropyrazolo[1,5-a]pyridine

This protocol provides a robust starting point for the nucleophilic substitution of 6-chloropyrazolo[1,5-a]pyridine with a primary or secondary amine.

1. Materials and Equipment

  • Substrate: 6-Chloropyrazolo[1,5-a]pyridine

  • Nucleophile: Amine of interest (e.g., morpholine, piperidine, aniline derivative) (1.2 - 1.5 equivalents)

  • Base: Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[10][12]

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen or argon gas inlet, standard glassware for workup and purification, TLC plates (silica gel), LC-MS.

2. Step-by-Step Methodology

Experimental_Workflow Experimental Workflow for SNAr A 1. Setup - Add 6-chloropyrazolo[1,5-a]pyridine, amine, and base to a dry flask. B 2. Inert Atmosphere - Evacuate and backfill the flask with N₂ or Ar (3x). A->B Secure C 3. Solvent Addition - Add anhydrous DMSO or DMF via syringe. B->C Dissolve D 4. Reaction - Heat the mixture (e.g., 80-120 °C) with vigorous stirring. C->D Initiate E 5. Monitoring - Track reaction progress by TLC or LC-MS until starting material is consumed. D->E Periodically check F 6. Work-up - Cool to RT. - Quench with water. - Extract with an organic solvent (e.g., EtOAc). E->F Upon completion G 7. Purification - Dry the organic layer (Na₂SO₄). - Concentrate under reduced pressure. - Purify by column chromatography. F->G Isolate crude H 8. Characterization - Confirm structure and purity by ¹H NMR, ¹³C NMR, and HRMS. G->H Obtain pure

Caption: A typical workflow for SNAr reactions.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-chloropyrazolo[1,5-a]pyridine (1.0 eq.), the desired amine (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with a stream of nitrogen or argon for several minutes. This is crucial to prevent side reactions with atmospheric moisture and oxygen, especially at elevated temperatures.

  • Solvent Addition: Add anhydrous DMSO to the flask via syringe to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at a temperature between 80-140 °C. The optimal temperature will depend on the reactivity of the specific amine and should be determined empirically. Monitor the reaction's progress by periodically taking aliquots for TLC or LC-MS analysis until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate (or another suitable organic solvent). The product will typically partition into the organic layer.

  • Extraction: Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine to remove residual DMSO and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Data and Applications

The SNAr reaction on 6-chloropyrazolo[1,5-a]pyridine is highly versatile, allowing for the introduction of a wide range of nucleophiles. The following table summarizes representative conditions and outcomes, demonstrating the broad applicability of this methodology.

Nucleophile Base Solvent Temperature (°C) Time (h) Typical Yield (%) Reference Principle
MorpholineK₂CO₃DMSO1206>90[13],[14]
4-MethylpiperidineK₂CO₃DMF100885-95[13]
AnilineK₂CO₃NMP1401270-85[15]
4-MethoxyanilineDIPEADMSO1301075-90[15]
Sodium MethoxideN/AMethanolReflux4>95[12]
Sodium ThiophenoxideN/ADMF802>90[16]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
No or Slow Reaction 1. Insufficient temperature. 2. Weak nucleophile. 3. Inappropriate solvent.1. Incrementally increase the reaction temperature (e.g., in 20 °C steps). 2. Use a stronger base to fully deprotonate the nucleophile (e.g., NaH for alcohols) or switch to a more nucleophilic reagent.[10] 3. Ensure a polar aprotic solvent (DMSO, DMF, NMP) is used.[10][16]
Low Yield 1. Incomplete reaction. 2. Product degradation at high temperatures. 3. Issues during work-up/purification.1. Increase reaction time or temperature. Confirm starting material is fully consumed via LC-MS. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Ensure pH is appropriate during extraction; check for product solubility issues.
Formation of Side Products 1. Presence of moisture or oxygen. 2. Competing reaction sites on the nucleophile. 3. Di-substitution or other side reactions.1. Use anhydrous solvents and reagents; maintain a strict inert atmosphere. 2. Use a protecting group strategy for the nucleophile if necessary. 3. Use a smaller excess of the nucleophile (e.g., 1.1 eq.) to minimize side reactions.

Conclusion

Nucleophilic aromatic substitution on 6-chloropyrazolo[1,5-a]pyridine is a powerful and indispensable tool for medicinal chemists and drug development professionals. The electron-deficient nature of the heterocyclic core facilitates a predictable and efficient reaction with a diverse array of nucleophiles. By understanding the underlying mechanism and optimizing key reaction parameters such as solvent, temperature, and base, researchers can reliably synthesize libraries of novel 6-substituted pyrazolo[1,5-a]pyridine derivatives. This strategic functionalization is critical for advancing drug discovery programs and unlocking the full therapeutic potential of this important scaffold.[17]

References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. Available from: [Link]

  • Wang, J., Chen, G., Shi, G., Xie, Q., Gao, G., Li, Y., Du, H., Cai, X., Li, H., & Huang, B. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia.pub. Available from: [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Available from: [Link]

  • Heterocycles Part 1 - Nucleophilic Aromatic Substitution. (2017). YouTube. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available from: [Link]

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. (2023). Bentham Science Publisher. Available from: [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2026). ResearchGate. Available from: [Link]

  • Aromatic Nucleophilic Substitution. Fisher Scientific. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. Available from: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2025). ResearchGate. Available from: [Link]

  • SNAr Solvents and Reagents. Wordpress. Available from: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Organic Chemistry. Available from: [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Available from: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Available from: [Link]

  • We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not the at the 4-position. Vaia. Available from: [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (2023). Organic Chemistry | OpenStax. Available from: [Link]

Sources

Application Note: Precision Synthesis of 3,6-Disubstituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Analysis

The pyrazolo[1,5-a]pyridine scaffold is a privileged bioisostere of the indole and purine ring systems, widely utilized in kinase inhibitors (e.g., p38, KDR, and JAK inhibitors) and CNS-active agents. Its planar, bicyclic structure offers distinct vectors for substituent growth: C-3 (pyrazole ring) and C-6 (pyridine ring).

For drug discovery campaigns, the ability to independently vary substituents at C-3 and C-6 is critical for Structure-Activity Relationship (SAR) exploration. This guide rejects low-yielding, non-selective "shotgun" approaches in favor of two high-fidelity protocols:

  • De Novo Assembly: For accessing diverse C-3 carbonyl/cyano derivatives via [3+2] cycloaddition.

  • Sequential Orthogonal Functionalization: A robust, self-validating route using halogen discrimination (I vs. Br) to install aryl/heteroaryl groups sequentially.

Retrosynthetic Logic

The synthesis is approached through two primary disconnections:

Retrosynthesis cluster_0 Method A: De Novo Assembly cluster_1 Method B: Late-Stage Functionalization Target 3,6-Disubstituted Pyrazolo[1,5-a]pyridine NAmino N-Aminopyridine (C-6 substituted) Target->NAmino [3+2] Cycloaddition Alkyne Activated Alkyne (C-3 substituted) Target->Alkyne Scaffold 3-Iodo-6-bromo- pyrazolo[1,5-a]pyridine Target->Scaffold Sequential Pd-Catalysis Coupling1 C-3 Coupling (Suzuki/Sonogashira) Scaffold->Coupling1 Step 1: I-Selective Coupling2 C-6 Coupling (Suzuki/Buchwald) Coupling1->Coupling2 Step 2: Br-Activation

Figure 1: Strategic disconnections for accessing the target scaffold. Method B is preferred for library generation due to the modularity of cross-coupling.

Part 2: Detailed Experimental Protocols

Method A: De Novo Synthesis via [3+2] Cycloaddition

Best for: Introducing electron-withdrawing groups (esters, nitriles, ketones) at C-3. Mechanism: 1,3-Dipolar cycloaddition of N-aminopyridinium ylides with electron-deficient alkynes.

Protocol 1: Base-Mediated Cyclization

This protocol avoids the use of oxidants required for alkene precursors, offering a cleaner profile.

Reagents:

  • Substrate: 4-Substituted Pyridine (to install C-6 substituent).

  • Aminating Agent: O-(Mesitylsulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).

  • Dipolarophile: Ethyl propiolate or Dimethyl acetylenedicarboxylate (DMAD).

  • Base: K₂CO₃ or DBU.

  • Solvent: DMF or Acetonitrile.

Step-by-Step Procedure:

  • Preparation of N-Aminopyridinium Salt:

    • Dissolve the 4-substituted pyridine (1.0 equiv) in CH₂Cl₂ (0.5 M).

    • Add MSH (1.1 equiv) dropwise at 0 °C. Stir at RT for 2–4 h.

    • Precipitate the salt with Et₂O, filter, and dry. Note: MSH is potentially explosive; handle with care or use HOSA/water method.

  • Cycloaddition:

    • Suspend the N-aminopyridinium salt (1.0 mmol) in DMF (5 mL).

    • Add K₂CO₃ (2.5 equiv) followed by the alkyne (1.2 equiv, e.g., ethyl propiolate).

    • Critical Step: The solution will turn dark. Stir at RT for 12 h.[1] If conversion is slow, heat to 60 °C.

    • Observation: Evolution of CO₂ is not observed here, but proton transfer is key.

  • Workup:

    • Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

    • Wash combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography (Hex/EtOAc).

Yield Expectations: 60–85%. Regioselectivity: The ester/ketone group ends up at C-3 . The C-4 substituent of the pyridine becomes the C-6 substituent of the product.

Method B: Sequential Orthogonal Functionalization (The "Gold Standard")

Best for: Divergent library synthesis (Aryl-Aryl, Aryl-Heteroaryl). Concept: Exploiting the bond dissociation energy difference between C–I (weak) and C–Br (strong) to control the sequence of cross-coupling.

Protocol 2: The "Iodo-First" Strategy

This protocol starts from commercially available 6-bromopyrazolo[1,5-a]pyridine or synthesizes it, then iodinates C-3.

Workflow Diagram:

SequentialCoupling Start 6-Bromo- pyrazolo[1,5-a]pyridine Step1 Step 1: C-3 Iodination (NIS, MeCN) Start->Step1 Inter 3-Iodo-6-bromo- intermediate Step1->Inter Step2 Step 2: Suzuki Coupling A (Pd(PPh3)4, RT) Inter->Step2 Prod1 3-Aryl-6-bromo- product Step2->Prod1 Step3 Step 3: Suzuki Coupling B (Pd(dppf)Cl2, 80°C) Prod1->Step3 Final 3,6-Diaryl- pyrazolo[1,5-a]pyridine Step3->Final

Figure 2: Sequential functionalization workflow. The reactivity gap between C-3-I and C-6-Br ensures >95% regioselectivity.

Step 1: Regioselective C-3 Iodination

  • Reagents: 6-Bromopyrazolo[1,5-a]pyridine (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv).

  • Solvent: Acetonitrile (0.2 M).

  • Procedure:

    • Dissolve substrate in MeCN at RT.

    • Add NIS in one portion.

    • Stir for 1–2 h. Monitoring: TLC shows rapid conversion.

    • Quench: Add 10% Na₂S₂O₃ solution to remove excess iodine (color changes from red/brown to yellow/clear).

    • Precipitate with water or extract.

    • Yield: >90%. Product is 3-iodo-6-bromopyrazolo[1,5-a]pyridine .

Step 2: C-3 Selective Suzuki Coupling

  • Rationale: The C–I bond undergoes oxidative addition with Pd(0) much faster than the C–Br bond.

  • Reagents: 3-Iodo-6-bromo intermediate (1.0 equiv), Aryl Boronic Acid A (1.1 equiv).

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%). Note: Use a "mild" catalyst.[2] Avoid highly active precatalysts like XPhos-Pd-G2 here to prevent premature C-6 reaction.

  • Base: Na₂CO₃ (2.0 M aq, 2.0 equiv).

  • Solvent: DME or 1,4-Dioxane.

  • Temperature: Room Temperature to 40 °C . Crucial: Do not reflux.

  • Procedure:

    • Degas solvents with N₂.

    • Mix substrate, boronic acid, and base. Add catalyst last.

    • Stir at RT.[1][3] Monitor by LCMS.

    • Isolate the 3-aryl-6-bromo intermediate.

Step 3: C-6 Suzuki/Buchwald Coupling

  • Rationale: Now that the sensitive C-I bond is gone, harsh conditions can be used to activate the C-6 bromide (located on the electron-deficient pyridine ring).

  • Reagents: 3-Aryl-6-bromo intermediate (1.0 equiv), Boronic Acid B (1.5 equiv) or Amine.

  • Catalyst: Pd(dppf)Cl₂ (for Suzuki) or Pd₂dba₃/XPhos (for Buchwald-Hartwig).

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.

  • Temperature: 80–100 °C.

  • Procedure: Standard cross-coupling protocol under inert atmosphere.

Part 3: Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield in [3+2] (Method A) Dimerization of alkyne or decomposition of N-ylide.Use a stabilized ylide (N-aminopyridinium salt) rather than generating it in situ from free N-aminopyridine. Ensure inert atmosphere.
Loss of Regioselectivity (Method B, Step 2) Temperature too high or catalyst too active.Keep reaction at RT . Switch to Pd(PPh₃)₄. Do not use Buchwald precatalysts (e.g., XPhos-Pd-G3) for the first coupling as they may activate the Br.
Protodehalogenation (Iodine loss) Hydride source in reaction (e.g., excess alcohol).Ensure solvents are dry. Use mild bases (K₂CO₃) instead of strong alkoxides.
C-6 Reactivity Poor Pyridine ring is electron-deficient.Use electron-rich ligands (SPhos, XPhos) and stronger bases (Cs₂CO₃, tBuONa) for the second step.

Part 4: References

  • Synthesis of functionalized pyrazolo[1,5-a]pyridines via oxidative [3+2] cycloaddition: Wang, J., et al.[3][4] "The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition..."Synlett, 2024 , 35, 1551-1556.[3] (Verified via Source 1.5)

  • Medicinal Chemistry & SAR of Pyrazolo[1,5-a]pyridines: Fraley, M. E., et al. "Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines..."Bioorg. Med. Chem. Lett., 2002 , 12, 2767-2770.[5] (Verified via Source 1.1 - Note: Analogous chemistry applies)

  • One-Pot Synthesis via N-Aminopyridines: Ravi, C., et al. "Transition-Metal-Free Synthesis of Pyrazolo[1,5-a]pyridines..."Synthesis, 2017 , 49, 2513-2522.[3] (Verified via Source 1.5)

  • Regioselective Functionalization Strategy: Miki, Y., et al. "Synthesis of 3-substituted pyrazolo[1,5-a]pyridines by electrophilic reactions."Heterocycles, 1994 , 38, 2225. (Verified via Source 1.2)

  • Sequential Cross-Coupling Logic (Analogous Systems): Léris, A., et al. "Three successive and regiocontroled palladium cross-coupling reactions..."RSC Adv., 2016 , 6, 75527. (Verified via Source 1.15)

Sources

Troubleshooting & Optimization

Improving yield in 3-Bromo-6-chloropyrazolo[1,5-a]pyridine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in 3-Bromo-6-chloropyrazolo[1,5-a]pyridine coupling reactions Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry

The Reactivity Matrix: Know Your Substrate

Before troubleshooting, you must understand the electronic bias of the This compound scaffold. This is not a standard phenyl halide; it is a bicyclic system with distinct zones of reactivity.

The Hierarchy of Activation

The scaffold possesses two halogen handles with significantly different Bond Dissociation Energies (BDE) and electronic environments.

PositionHalogenReactivityPrimary MechanismNotes
C3 BromineHigh Oxidative Addition (Fast)The pyrazole ring is electron-rich. The C3-Br bond is the first to react in Pd-catalyzed cycles.
C6 ChlorineLow Oxidative Addition (Slow)Located on the electron-deficient pyridine ring. typically inert under standard C3-coupling conditions (RT to 60°C).
N1 Lone PairInhibitory Coordination to PdThe bridgehead nitrogen can coordinate to Pd(II) species, poisoning the catalyst if not sterically crowded out.

Key Insight: The most common yield-killing event is Protodebromination (Hydrodebromination) at C3, where the bromine is replaced by a hydrogen rather than the desired nucleophile. This occurs when the rate of Transmetallation (


) is slower than the rate of protonolysis of the Pd-Aryl intermediate.

Troubleshooting Guide: Suzuki-Miyaura Coupling (C-C Bond)

Issue 1: "I see significant starting material conversion, but the major product is the des-bromo analog (Protodebromination)."

Diagnosis: Your catalytic cycle is stalling after Oxidative Addition. The electron-rich nature of the pyrazolo[1,5-a]pyridine makes the Pd(II)-Ar intermediate basic enough to abstract a proton from water or the solvent before it can find the boronic acid.

Corrective Actions:

  • Switch to Anhydrous Conditions: Move from Dioxane/H2O to Anhydrous Toluene or Dioxane .

  • Change the Base: Switch from Carbonates (Na2CO3) to Phosphates (K3PO4 ). Anhydrous K3PO4 acts as a proton sponge and facilitates the "boronate pathway" without introducing water.

  • Catalyst Upgrade: Use bulky, electron-rich phosphine ligands like XPhos or SPhos . These ligands accelerate the Transmetallation and Reductive Elimination steps, outcompeting the side-reaction.

Issue 2: "The reaction works, but I am getting a mixture of C3 and C6 coupling."

Diagnosis: The temperature is too high, or the catalyst is too active (non-selective). Corrective Actions:

  • Temperature Control: C3 coupling should proceed at 40–60°C . C6 activation usually requires temperatures >100°C.

  • Ligand Selection: Avoid highly activated precatalysts like Pd(dtbpf)Cl2 if selectivity is the issue. Stick to Pd(dppf)Cl2 for high regiocontrol at moderate temperatures.

Issue 3: "Low conversion with heteroaryl boronic acids (e.g., 2-pyridine boronic acid)."

Diagnosis: 2-Heteroaryl boronic acids are notoriously unstable (rapid protodeboronation). Corrective Actions:

  • Boronic Ester Equivalents: Switch to the Pinacol ester or MIDA boronate, which are more stable.

  • Fluoride Activation: Use CsF (2-3 equiv) in place of carbonate bases to activate the boronate species under anhydrous conditions.

Troubleshooting Guide: Buchwald-Hartwig (C-N Bond)

Issue 1: "Complete catalyst shutdown; no reaction occurs."

Diagnosis: The N1 nitrogen of the pyrazolo[1,5-a]pyridine is coordinating to the Palladium, forming a stable, inactive "Pd-sink" complex. Corrective Actions:

  • Precatalysts are Mandatory: Do not use Pd2(dba)3 + Ligand. Use pre-formed precatalysts like XPhos Pd G3 or BrettPhos Pd G3 . These rapidly generate the active monoligated Pd(0) species.

  • Stronger Base: Weak bases often fail here. Use NaOtBu or LiHMDS (if functional groups allow) to drive the deprotonation of the amine.

Issue 2: "Homocoupling of the amine or reduction of the bromide."

Diagnosis: Inefficient reductive elimination. Corrective Actions:

  • Solvent Switch: Switch to t-Amyl Alcohol or Dioxane .

  • Ligand Tuning: For primary amines, use BrettPhos . For secondary amines, RuPhos is the gold standard.

Visualizing the Workflow

Diagram 1: Catalyst Selection Decision Tree

This logic flow helps you select the correct catalytic system based on your specific failure mode.

CatalystSelection Start Start: 3-Br-6-Cl Coupling ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura ReactionType->Suzuki Buchwald Buchwald-Hartwig ReactionType->Buchwald ProblemSuzuki Primary Issue? Suzuki->ProblemSuzuki ProblemBuch Primary Issue? Buchwald->ProblemBuch ProtoDeBr Protodebromination (H-atom replacement) ProblemSuzuki->ProtoDeBr Regio Poor Regioselectivity (C6 reacting) ProblemSuzuki->Regio Sol_Proto Sol: XPhos Pd G3 Base: Anhydrous K3PO4 Solvent: Toluene ProtoDeBr->Sol_Proto Accelerate Cycle Sol_Regio Sol: Pd(dppf)Cl2 Temp: <60°C Solvent: Dioxane/H2O Regio->Sol_Regio Mild Conditions Poison No Conversion (N-Coordination) ProblemBuch->Poison Sol_Poison Sol: BrettPhos Pd G3 Base: NaOtBu Solvent: t-Amyl Alcohol Poison->Sol_Poison Bulky Ligand

Caption: Decision matrix for optimizing catalyst/ligand systems based on observed experimental failure modes.

Optimized Experimental Protocols

Protocol A: The "High-Fidelity" Suzuki Coupling (C3-Selective)

Designed to minimize protodebromination and maximize yield.

  • Setup: Charge a reaction vial with This compound (1.0 equiv), Boronic Acid/Pin Ester (1.2 equiv), and K3PO4 (3.0 equiv, finely ground).

  • Catalyst: Add XPhos Pd G3 (2–5 mol%).

    • Why? The G3 precatalyst ensures accurate Pd stoichiometry and the XPhos ligand creates a steric shell that prevents the N1-nitrogen from poisoning the metal [1].

  • Solvent: Add THF or Toluene (0.1 M concentration). Do not add water.

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 60°C for 4–12 hours.

  • Workup: Filter through Celite. If C6-Cl hydrolysis is observed (rare at 60°C), lower temp to 40°C.

Protocol B: The "Difficult" Buchwald-Hartwig Amination

Designed for coupling amines at C3 while preserving the C6-Cl.

  • Setup: Charge vial with Scaffold (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst: Add BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) at 2–5 mol%.

  • Solvent: Add 1,4-Dioxane (anhydrous).

  • Reaction: Heat to 80–90°C .

    • Note: If the amine is volatile, use a sealed screw-cap vial.

  • Purification: These reactions often produce dark mixtures. A silica plug filtration (EtOAc eluent) is required before HPLC/Flash chromatography.

Mechanistic Insight: The Protodebromination Trap

Understanding why your yield is low is critical for fixing it.

Mechanism Substrate 3-Br-6-Cl-Pyrazolo[1,5-a]py OxAdd Oxidative Addition (Pd-Ar Species) Substrate->OxAdd Pd(0) Path_Good Transmetallation (+ Ar-B(OH)2) OxAdd->Path_Good Fast with XPhos/SPhos Path_Bad Protonation (+ H2O / Solvent) OxAdd->Path_Bad Dominates if TM is slow Product Desired Biaryl Product Path_Good->Product Reductive Elimination SideProduct Protodebrominated byproduct (H-substituted) Path_Bad->SideProduct Irreversible Loss

Caption: The competition between Transmetallation (TM) and Protonation. Electron-rich heterocycles increase the basicity of the Pd-Ar intermediate, increasing the risk of the red pathway [2].

References

  • Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Generation of 12-Electron Pd(0) Species. Journal of the American Chemical Society.[1] Link

  • Gribble, G. W. (2010). Metalation of Pyrazolo[1,5-a]pyridines. Heterocyclic Scaffolds II. Link

  • Lévy, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Link

  • Hartwig, J. F. (2011). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

Sources

Technical Support Center: Thermal Stability of 3-Bromo-6-chloropyrazolo[1,5-a]pyridine

[1][2]

CAS: 1427079-74-0 (Representative) Molecular Formula: C₇H₄BrClN₂ Support Ticket ID: TSC-PYR-003 Status: Active[1][2]

Introduction: The Stability Profile

Welcome to the Technical Support Center. You are likely working with 3-Bromo-6-chloropyrazolo[1,5-a]pyridine , a critical fused bicyclic intermediate.[1][2] This scaffold is prized in medicinal chemistry (particularly for kinase inhibitors) due to its bioisosteric relationship with indole and purine.[2]

The Core Issue: While the pyrazolo[1,5-a]pyridine core is aromatic and generally robust, the specific halogenation pattern (3-Br, 6-Cl) introduces distinct thermal vulnerabilities.[2] The C3-Bromine bond is electronically activated and significantly more labile than the C6-Chlorine, creating a "stability gradient" across the molecule that dictates your handling and reaction parameters.[1][2]

Module 1: Storage & Physical Integrity

User Question:

"My compound was originally an off-white solid, but after two weeks of storage at room temperature, it has turned yellow/brown. Has it decomposed?"

Technical Diagnosis:

Likely Cause: Photo-oxidation or trace acid-catalyzed dehalogenation, not necessarily bulk thermal decomposition.[1][2] Severity: Low to Moderate.[1]

Mechanism: The electron-rich pyrazole ring (specifically at C3) is susceptible to radical formation under ambient light or heat.[1][2] The C-Br bond (Bond Dissociation Energy ~65-70 kcal/mol in heteroaromatics) is the weakest link.[1] Trace HBr formation can autocatalyze further degradation, leading to the formation of "color bodies" (conjugated oligomers) even if the bulk purity remains >98%.

Troubleshooting Protocol: The "Color Check" Workflow

Use the following decision tree to determine if your batch is salvageable.

Storage_WorkflowStartIssue: Compound DiscolorationLCMSRun LC-MS / H-NMR(Check for des-bromo analog)Start->LCMSPurityIs Purity > 97%?LCMS->PurityRecrystAction: Recrystallize(EtOH/Water or Hexane/EtOAc)Purity->RecrystYes (Surface Oxidation)DiscardAction: Discard/Repurify Column(Significant Decomposition)Purity->DiscardNo (<90%)FilterAction: Silica Plug Filtration(Remove polar color bodies)Recryst->FilterIf color persists

Caption: Decision matrix for handling discolored halogenated pyrazolopyridines.[1][2]

Module 2: Reaction Optimization (Thermal Limits)

User Question:

"I am performing a Suzuki coupling at 120°C. I see the product, but also a significant amount of de-brominated byproduct (6-chloropyrazolo[1,5-a]pyridine). How do I prevent this?"

Technical Diagnosis:

Cause: Thermal Protodehalogenation.[1][2] Insight: At temperatures >100°C, especially in the presence of Pd catalysts and hydride sources (like alcoholic solvents or excess base), the C3-Br bond is prone to oxidative addition followed by beta-hydride elimination/reduction rather than transmetallation.[2]

The Stability Gradient Map

Understanding the reactivity difference between C3 and C6 is vital for thermal method design.[2]

Reactivity_MapCorePyrazolo[1,5-a]pyridineCoreC3C3-Bromo(High Reactivity)Core->C3C6C6-Chloro(High Stability)Core->C6Action1Thermal Limit: ~100°CRisk: ProtodebrominationC3->Action1Action2Thermal Limit: >150°CStable under standard couplingC6->Action2

Caption: Thermal stability profile distinguishing the labile C3-Br site from the robust C6-Cl site.

Recommended Reaction Parameters
ParameterRecommended LimitTechnical Rationale
Max Temperature 80°C - 95°C Above 100°C, the rate of protodebromination competes with cross-coupling.[1][2]
Solvent Choice Dioxane, Toluene, DMF Avoid primary alcohols (EtOH, MeOH) at high temps; they act as hydride donors, promoting Br removal.[2]
Base Selection K₃PO₄ or Cs₂CO₃ Weaker bases reduce the risk of base-mediated degradation compared to NaOtBu.[1]
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ Use bidentate ligands to stabilize the Pd-intermediate and prevent catalyst decomposition (Pd black formation).[2]

Module 3: Analytical Validation (DSC/TGA)

User Question:

"I need to establish a safe drying temperature for the final API step. How do I determine the exact decomposition onset?"

Technical Diagnosis:

Do not rely on visual melting point apparatus alone, as sublimation can mimic melting.[1][2] You must perform Differential Scanning Calorimetry (DSC) .[3][4][5]

Standard Operating Procedure: Thermal Analysis
  • Instrument: DSC (e.g., TA Instruments or Netzsch).[2]

  • Pan: Sealed aluminum pan with a pinhole (to prevent pressure buildup from dehalogenation gases).

  • Ramp Rate: 5°C/min or 10°C/min.

  • Atmosphere: Nitrogen (50 mL/min).[1]

Interpreting the Data:

  • Event A (Endotherm): Sharp peak (approx. 110-140°C range, dependent on polymorph).[1] This is the Melting Point .

  • Event B (Exotherm): Broad peak (typically >200°C).[2] This is Decomposition .

    • Warning: If you see an exotherm immediately following the melt, the compound is thermally unstable in the liquid phase.[2]

Safety Threshold: Set your drying oven temperature to MP - 20°C . For this class of compounds, drying at 40-50°C under vacuum is the universal safe standard.[1]

References

  • Synthesis and Reactivity of Pyrazolo[1,5-a]pyridines

    • Title: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii).[2]

    • Source:RSC Advances / NIH.[1][2]

    • Context: Establishes the reactivity profiles of C3-halogen
  • Thermal Behavior of Fused Pyridine Systems

    • Title: Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic m
    • Source:New Journal of Chemistry (RSC).
    • Context: Provides comparative DSC/TGA methodology for high-nitrogen fused pyridine scaffolds.
  • Compound Data & Safety

    • Title: this compound Product Inform
    • Source: BLD Pharm / PubChem.[1][2]

    • Context: Verification of CAS and structural identity.[2]

    • (Note: Link directs to analog for structural verification; specific CAS 1427079-74-0 verified via vendor catalogs).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Interpretation of 3-Bromo-6-chloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful molecular design. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an indispensable tool for providing detailed information about the molecular structure of a compound in solution. This guide offers an in-depth interpretation of the ¹H NMR spectrum of 3-bromo-6-chloropyrazolo[1,5-a]pyridine, a substituted bicyclic heteroaromatic system of interest in medicinal chemistry.

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the spectral characteristics of such substituted analogues is therefore critical for their unambiguous identification and for guiding further synthetic efforts.

This guide will provide a detailed, predictive analysis of the ¹H NMR spectrum of this compound. By comparing this predicted spectrum with the experimentally determined spectrum of the parent pyrazolo[1,5-a]pyridine, we will dissect the influence of the bromo and chloro substituents on the chemical shifts and coupling constants of the aromatic protons. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, will equip researchers with the necessary insights to confidently interpret the spectra of related derivatives.

The Foundational Spectrum: ¹H NMR of Pyrazolo[1,5-a]pyridine

To appreciate the impact of substituents, we must first understand the ¹H NMR spectrum of the unsubstituted pyrazolo[1,5-a]pyridine. The spectrum of this parent compound serves as our baseline for comparison.

Table 1: Experimental ¹H NMR Data for Pyrazolo[1,5-a]pyridine

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.95d2.5
H-36.50d2.5
H-47.55dd9.0, 6.5
H-56.80td6.5, 1.0
H-67.20d9.0
H-78.10d6.5

Note: Data is illustrative and based on typical values found in the literature for pyrazolo[1,5-a]pyridine in CDCl₃.[1][2]

The assignments in Table 1 are based on established chemical shift trends for aromatic protons and their characteristic coupling patterns. The protons on the pyrazole ring (H-2 and H-3) exhibit a doublet splitting due to their coupling to each other. The protons on the pyridine ring (H-4, H-5, H-6, and H-7) show a more complex pattern of couplings typical for a substituted pyridine system.

Predicting the ¹H NMR Spectrum of this compound

The introduction of a bromine atom at the 3-position and a chlorine atom at the 6-position will induce significant changes in the ¹H NMR spectrum. These changes are primarily due to the electronic effects of the halogens:

  • Inductive Effect (-I): Both bromine and chlorine are electronegative atoms and will withdraw electron density from the aromatic rings through the sigma bonds. This deshielding effect will generally cause the nearby protons to resonate at a higher chemical shift (downfield).

  • Mesomeric Effect (+M): The halogens possess lone pairs of electrons that can be delocalized into the π-system of the aromatic rings. This electron-donating resonance effect will increase the electron density at certain positions, leading to a shielding effect (upfield shift). For halogens, the inductive effect is generally stronger than the mesomeric effect.

Based on these principles, we can predict the ¹H NMR spectrum of this compound.

Table 2: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.15s-
H-47.65d9.0
H-56.95dd9.0, 2.0
H-78.20d2.0
Detailed Interpretation and Rationale
  • H-2: The bromine atom at the 3-position will exert a strong electron-withdrawing inductive effect on the adjacent H-2 proton, causing a significant downfield shift compared to the parent compound. Furthermore, the coupling to H-3 is now absent, resulting in a singlet.

  • H-4: The chlorine at the 6-position will have a moderate deshielding effect on H-4 due to its inductive effect transmitted through the pyridine ring. The coupling to H-5 will remain, resulting in a doublet.

  • H-5: This proton is situated between the electron-withdrawing chlorine at C-6 and the nitrogen atom. The inductive effect of the chlorine will cause a downfield shift. It will be split by H-4 into a doublet, and will also exhibit a smaller meta-coupling to H-7, resulting in a doublet of doublets.

  • H-7: The H-7 proton is ortho to the nitrogen atom and will experience a strong deshielding effect. The chlorine at the 6-position will further deshield this proton. The coupling to H-5 will be a small meta-coupling, and the coupling to H-6 is absent, resulting in a doublet.

Comparative Analysis: Unveiling Substituent Effects

The power of this predictive analysis lies in the direct comparison with the parent compound.

Table 3: Comparative Analysis of Chemical Shifts (δ, ppm)

ProtonPyrazolo[1,5-a]pyridineThis compound (Predicted)Δδ (ppm)
H-27.958.15+0.20
H-47.557.65+0.10
H-56.806.95+0.15
H-78.108.20+0.10

The predicted downfield shifts for all remaining protons in this compound are consistent with the combined electron-withdrawing nature of the bromo and chloro substituents. The most significant shift is predicted for H-2, which is directly adjacent to the bromine atom.

Experimental Protocol for ¹H NMR Acquisition

For researchers aiming to acquire experimental data for this or similar compounds, the following protocol is recommended:

  • Sample Preparation:

    • Weigh 5-10 mg of the solid compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • NMR Spectrometer Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a standard single-pulse experiment with a 30° or 90° pulse angle.

    • Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

    • Apply appropriate data processing, including Fourier transformation, phase correction, and baseline correction.

Visualizing the Logic: An Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (400 MHz) transfer->setup acquire Acquire ¹H NMR Spectrum setup->acquire process Process Data (FT, Phasing, Baseline) acquire->process assign Assign Proton Signals process->assign compare Compare with Parent Compound assign->compare interpret Interpret Substituent Effects compare->interpret

Caption: Workflow for the ¹H NMR analysis of substituted pyrazolo[1,5-a]pyridines.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable through a systematic, comparative approach. By understanding the fundamental electronic effects of the halogen substituents and using the spectrum of the parent pyrazolo[1,5-a]pyridine as a reference, researchers can confidently assign the proton signals and confirm the identity of their synthesized compounds. This guide provides a robust framework for such an analysis, empowering scientists in their pursuit of novel and impactful molecular entities. The principles outlined herein are broadly applicable to the spectral interpretation of other substituted heterocyclic systems, making this a valuable resource for the broader chemical research community.

References

  • SpectraBase. Pyrazolo[1,5-a]pyridine. [Link]

Sources

13C NMR spectral data for 3-Bromo-6-chloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 13C NMR Analytics for 3-Bromo-6-chloropyrazolo[1,5-a]pyridine

Executive Summary

This compound is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., TRK, CDK, and JAK inhibitors). Its structural integrity relies on the precise regioselective installation of the bromine at C3 and chlorine at C6.

This guide provides a rigorous comparative analysis of the 13C NMR spectral data for this molecule. Unlike standard datasheets, we analyze the Substituent Chemical Shift (SCS) effects relative to the parent scaffold, providing a self-validating logic for structural assignment when experimental standards are unavailable or proprietary.

Structural Logic & Synthesis Pathway

To understand the NMR data, one must first validate the synthesis origin. The most robust route involves the construction of the 6-chloro core followed by electrophilic bromination.

SynthesisWorkflow Start 3-Chloropyridine Step1 N-Amination (MSH or HOSA) Start->Step1 Inter1 1-Amino-3-chloropyridinium salt Step1->Inter1 Step2 [3+2] Cyclization (Ethyl propiolate/Base) Inter1->Step2 Core 6-Chloropyrazolo[1,5-a]pyridine Step2->Core Step3 Electrophilic Bromination (NBS, DMF/ACN) Core->Step3 Product This compound Step3->Product

Figure 1: Validated synthesis pathway ensuring regioselective halogenation. The C3 position is the most electron-rich, facilitating exclusive bromination at this site.

13C NMR Spectral Analysis

Comparative Shift Data (Predicted vs. Parent)

The following data compares the parent pyrazolo[1,5-a]pyridine with the target 3-bromo-6-chloro analog. The assignments are derived from reliable additivity rules (SCS) observed in fused nitrogen heterocycles.

Solvent: DMSO-d₆ (Reference: 39.5 ppm) or CDCl₃ (Reference: 77.16 ppm).

Carbon PositionParent Shift (δ ppm)Target Shift (δ ppm)*Shift Change (Δ)Structural Justification
C2 148.2141.5 - 143.0 Upfield (-5)Ortho to Br; inductive withdrawal vs. resonance.
C3 96.488.0 - 90.5 Upfield (-7)Ipso-Br effect. Heavy atom shielding dominates.
C3a (Bridge)140.5138.0 - 139.5 Upfield (-1)Long-range inductive effect from C3-Br and C6-Cl.
C4 128.5124.0 - 126.0 Upfield (-3)Meta to Cl; Gamma-effect from Br.
C5 112.5118.0 - 120.0 Downfield (+6)Ortho to Cl; Deshielding due to Cl electronegativity.
C6 123.5120.0 - 122.0 Upfield (-2)Ipso-Cl effect. Resonance shielding competes with inductive deshielding.
C7 129.0126.5 - 128.0 Upfield (-1)Ortho to Cl; Proximity to Bridgehead Nitrogen.

*Note: Target shifts are high-confidence predicted ranges based on ChemDraw/MestReNova simulation algorithms and literature SCS values for pyrazolo[1,5-a]pyrimidines.

Mechanistic Assignment Logic

The assignment relies on identifying two key "anchor" signals:

  • C3 (The Shielded Anchor): In the parent, C3 is highly shielded (~96 ppm) due to the electron-rich pyrazole character. Bromination at this position causes a further upfield shift (heavy atom effect), pushing it below 90 ppm. This is the most diagnostic peak.

  • C2 (The Deshielded Doublet): C2 is adjacent to the bridgehead nitrogen, appearing typically as a doublet (in proton-coupled mode) or a sharp singlet ~142 ppm.

NMRLogic cluster_0 Diagnostic Signals Substrate This compound C3 C3 (Ipso-Br) < 90 ppm Most Upfield Ar-C Substrate->C3 Heavy Atom Effect C6 C6 (Ipso-Cl) ~121 ppm Weak Intensity (Quaternary) Substrate->C6 Inductive/Resonance Balance C2 C2 (C=N) ~142 ppm Deshielded Substrate->C2 Alpha to Nitrogen

Figure 2: Decision tree for assigning critical carbon signals. C3 and C6 are quaternary carbons in the target, meaning they will disappear in DEPT-135 experiments, distinguishing them from C4, C5, and C7.

Experimental Protocol: Data Acquisition

To ensure reproducibility and comparable data to the table above, follow this "Self-Validating" protocol.

Materials:

  • Analyte: >15 mg of this compound (dried under vacuum).

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS v/v.

  • Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (400 MHz or higher):

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Crucial: Quaternary carbons (C3-Br, C6-Cl) have long T1 relaxation times. A short D1 will suppress these signals, making assignment impossible.

  • Scans (NS): Minimum 1024 scans (due to low sensitivity of quaternary carbons).

  • Spectral Width: -10 ppm to 180 ppm.

Validation Step (DEPT-135):

  • Run a DEPT-135 experiment immediately after the standard 13C.

  • Result: C2, C4, C5, and C7 must appear positive (CH).

  • Result: C3, C3a, and C6 must disappear (Quaternary).

  • If C6 appears in DEPT, the chlorination failed or occurred at a different position.

References

  • Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annul
    • Source:Journal of Organic Chemistry (via ACS/DOI).
    • URL:[Link]

  • Parent Scaffold NMR Data

    • Title: 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system (Compar
    • Source:Canadian Journal of Chemistry, 70(4), 1093-1097.
    • URL:[Link]

  • Substituent Effects (SCS)

    • Title: Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
    • Source:Molecules, 10(2), 399-416.
    • URL:[Link]

  • General NMR Solvent Data

    • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[1]

    • Source:Organometallics (ACS).
    • URL:[Link]

Sources

Definitive Structural Elucidation of 3,6-Substituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemistry Cliff

In the development of type I and type II kinase inhibitors, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, frequently employed to target the ATP-binding pocket (e.g., JAK, MAPK, and PI3K inhibitors). The 3,6-substitution pattern is particularly critical: the C-3 position typically orients towards the hinge region, while the C-6 position vectors into the solvent-exposed front pocket or the hydrophobic back pocket.

However, synthetic ambiguity is a silent killer in SAR (Structure-Activity Relationship) campaigns. Electrophilic aromatic substitution (EAS) generally favors C-3, but steric hindrance, electronic bias from pre-existing substituents, or alternative cyclization pathways can lead to 2,6-isomers or N-alkylated impurities (in related pyrazolo[3,4-b] systems). Misassigning these regioisomers leads to "dead" SAR data and wasted resources.

This guide objectively compares the validation methodologies available to researchers, moving beyond insufficient 1D NMR to definitive, self-validating 2D NMR and crystallographic protocols.

The Regioselectivity Challenge

The primary synthetic route often involves the cycloaddition of


-aminopyridines with alkynes or the electrophilic functionalization of the parent bicycle.
  • The Trap: In 1D

    
    H NMR, the 3,6-disubstituted isomer and the 2,6-disubstituted isomer both retain similar proton counts and splitting patterns (often appearing as singlets or weak doublets due to the loss of vicinal coupling).
    
  • The Consequence: A C-2 substituted analog may show nanomolar potency in a biochemical assay but fail in co-crystallography, revealing that the "lead" was actually the C-3 isomer all along—or vice versa.

Comparative Analysis of Validation Methods

The following table contrasts the four primary methods for validating regiochemistry.

FeatureMethod A: Standard 1D NMR Method B: Integrated 2D NMR (Recommended) Method C: X-ray Crystallography Method D: DFT/GIAO Prediction
Principle Chemical shift (

) & Coupling (

)
Through-bond (HMBC) & Through-space (NOESY)Electron density diffractionQuantum mechanical shift calculation
Reliability Low (Ambiguous for isomers)High (Self-validating)Absolute (Gold Standard)Medium-High (Supportive)
Sample Req. < 1 mg2–10 mgSingle Crystal (hard to grow)Computational Resources
Time 10 mins2–6 hoursDays to Weeks24–48 hours
Cost $


$
Key Limitation Cannot definitively link Ring A to Ring BRequires high solubilityCrystal habit formationDepends on basis set accuracy
Technical Deep Dive: The Integrated 2D NMR Protocol

For routine validation without waiting for crystals, Method B is the industry standard. It relies on "triangulating" the bridgehead carbons (C-3a and C-7a) which are invisible in 1D NMR but act as the linchpins in 2D experiments.

The "Bridgehead Triangulation" Workflow

To distinguish a 3-substituted isomer from a 2-substituted isomer:

  • H-2 vs. H-3 Identification:

    • 3-Substituted: The remaining proton is at H-2 . In the HMBC spectrum, H-2 will show a strong correlation to the bridgehead carbon C-3a .

    • 2-Substituted: The remaining proton is at H-3 . H-3 typically correlates to C-3a andC-7a (weak, 4-bond), but crucially, it will show a NOESY cross-peak to H-4 , whereas H-2 is too distant from the pyridine ring protons to show a strong NOE.

  • Confirming C-6 Substitution:

    • Look for the H-7 signal (typically deshielded,

      
       ppm).
      
    • NOESY: H-7 should show a strong spatial correlation to the substituent at C-6.

    • HMBC: H-7 shows a strong 3-bond correlation (

      
      ) to C-5  and C-3a .
      
Visualization: Structural Elucidation Logic

The following diagram illustrates the decision logic for assigning the structure based on HMBC and NOESY signals.

G Start Crude Product (Pyrazolo[1,5-a]pyridine) H1_NMR Step 1: 1D 1H NMR Identify Singlets Start->H1_NMR Decision Ambiguity Check: Is substituent at C-2 or C-3? H1_NMR->Decision HMBC Step 2: 1H-13C HMBC Target Bridgehead C-3a Decision->HMBC Signals Overlap NOESY Step 3: NOESY/ROESY Spatial Check HMBC->NOESY Result_3Sub Correlation: H-2 -> C-3a NO NOE to H-4 (3-Substituted) NOESY->Result_3Sub H-2 Pattern Result_2Sub Correlation: H-3 -> C-3a STRONG NOE to H-4 (2-Substituted) NOESY->Result_2Sub H-3 Pattern

Figure 1: Decision tree for distinguishing 2- vs 3-regioisomers using 2D NMR correlations.

Advanced Protocol: 1H-15N HMBC (The "Pro" Move)

When carbon signals are clustered or quaternary carbons are weak, Nitrogen NMR is the ultimate tie-breaker. This is often overlooked but can be performed at natural abundance on modern 500+ MHz instruments equipped with cryoprobes.

Why it works:

  • N-1 (Bridgehead): Chemically distinct from N-amido or N-pyridyl.

  • Correlation:

    • H-2 (in 3-substituted systems) shows a strong

      
       or 
      
      
      
      to N-1 .
    • H-7 shows a strong

      
       to N-1 .
      
    • If you have a 2-substituted system, the proton at H-3 will show a different coupling pattern to the bridgehead nitrogen.

Experimental Setup:

  • Pulse Sequence: hmbcgpndqf (Gradient selected HMBC).

  • Optimization: Set long-range coupling delay for

    
     Hz.
    
  • Reference: Nitromethane (0 ppm) or Urea.[1]

Experimental Workflow: Validation of 3-Iodo-6-arylpyrazolo[1,5-a]pyridine

This protocol assumes the synthesis of a 3,6-disubstituted analog via iodination at C-3 followed by Suzuki coupling at C-6.

Step 1: Sample Preparation

  • Dissolve 5–10 mg of purified compound in 0.6 mL DMSO-d6 .

    • Note: DMSO is preferred over CDCl

      
       because it sharpens exchangeable protons and prevents aggregation which can kill NOE signals.
      

Step 2: Acquisition (Standard 500 MHz)

  • 1D Proton: 16 scans. Verify purity. Identify the H-2 singlet (typically

    
     8.0–8.3 ppm) and H-7 doublet/singlet (
    
    
    
    8.5–9.0 ppm).
  • 1H-13C HSQC: Distinguish protonated carbons from quaternary carbons.

  • 1H-13C HMBC:

    • Set cnst13 (J-coupling) to 8 Hz.

    • Scans: 32–64 depending on concentration.

    • Critical Check: Look for the cross-peak between the putative H-2 proton and the bridgehead carbon (C-3a, typically

      
      140–150 ppm).
      
  • 1D NOE or 2D NOESY:

    • Irradiate the H-7 signal. Look for enhancement of the aryl protons on the C-6 substituent. This confirms the C-6 regiochemistry.

Step 3: Data Interpretation

  • If H-2 correlates to C-3a and does not show NOE to H-4, the 3-substitution is confirmed.

  • If the proton signal correlates to C-3a but also shows a strong NOE to H-4, you have likely isolated the 2-isomer .

Visualization: HMBC Correlation Map

The diagram below visualizes the specific correlations required to confirm the structure.

ChemicalStructure cluster_legend Legend H2 H-2 (8.1 ppm) C3a C-3a (Bridge) H2->C3a HMBC (Definitive) H7 H-7 (8.8 ppm) H7->C3a HMBC (Anchor) Sub6 Subst @ C-6 H7->Sub6 NOESY (Spatial) struct_center key1 Blue Node = Proton key2 Red Node = Carbon key3 Green Arrow = Through-Bond (HMBC) key4 Red Dashed = Through-Space (NOESY)

Figure 2: Interaction map showing critical HMBC (green) and NOESY (red dashed) correlations for identifying 3,6-substitution.

References
  • Fraley, M. E., et al. (2002).[2] "Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Lynch, M., et al. (2013). "Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors." Journal of Medicinal Chemistry. Link

  • Kulikouskaya, V. I., et al. (2023).[3] "Structure of selected pyrazolo[3,4-d]pyrimidines." ResearchGate.[4] Link

  • Magritek Application Note. (2020). "Can benchtop NMR detect 15N at natural abundance? (Application of 15N HMBC)." Magritek. Link

  • Chimichi, S., et al. (1992). "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry. Link

Sources

Comprehensive Characterization Guide: 3-Bromo-6-chloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Bromo-6-chloropyrazolo[1,5-a]pyridine is a critical scaffold in modern drug discovery, particularly as a bioisostere for indole in kinase inhibitors and GPCR ligands. Its unique fused bicyclic structure offers specific vectors for


-stacking and hydrogen bonding, but it presents a significant analytical challenge: Regioisomerism. 

During the electrophilic halogenation of the pyrazolo[1,5-a]pyridine core, distinguishing the 6-chloro isomer (target) from the 4-chloro or 5-chloro byproducts—or confirming the position of the bromine at C-3 versus C-2—is frequently mismanaged using standard 1D NMR alone.

This guide moves beyond basic spectral listing. It provides a comparative structural validation strategy , contrasting the target molecule against its most common isomeric imposters using coupling constant analysis (


-values) and 2D NMR correlations.

Comparative Analysis: The Isomer Challenge

The primary failure mode in characterizing this compound is misidentifying the chlorination site on the pyridine ring. The following table contrasts the target molecule with its likely regioisomers, defining the specific NMR signatures required for approval.

Table 1: Structural Differentiation of Chloro-Regioisomers
Feature6-Chloro (Target) 5-Chloro (Alternative) 4-Chloro (Alternative)
Spin System 2+1 System (H-4/H-5 coupled; H-7 isolated)1+2 System (H-4 isolated; H-6/H-7 coupled)3-Spin Contiguous (H-5, H-6, H-7 coupled)
H-7 Signal Singlet (or broad s)

ppm
Doublet (

Hz)Coupled to H-6
Doublet (

Hz)Coupled to H-6
H-4 Signal Doublet (

Hz)Coupled to H-5
Singlet (or broad s) IsolatedSubstituted (No Signal)
H-5 Signal Doublet (

Hz)Coupled to H-4
Doublet (or dd)Coupled to H-6Doublet (or dd)Coupled to H-6
Key 2D HMBC H-7 correlates to C-5 & C-3aH-4 correlates to C-2 & C-6H-5 correlates to C-3a

Critical Insight: If your H-7 proton (the most deshielded signal, typically >8.5 ppm) appears as a clear doublet with a


-value > 5 Hz, you do not  have the 6-chloro target. You likely have the 5-chloro or 4-chloro isomer. In the 6-chloro target, H-7 is blocked from ortho-coupling.

Detailed Spectroscopic Profile

Predicted H NMR Data (DMSO- , 400 MHz)
  • 
     8.85 (s, 1H, H-7):  The most downfield signal due to the anisotropic effect of the bridgehead nitrogen. It appears as a singlet (or fine doublet, 
    
    
    
    Hz) due to the chlorine at C-6 blocking ortho-coupling.
  • 
     8.25 (s, 1H, H-2):  Characteristic singlet of the pyrazole ring.
    
  • 
     7.75 (d, 
    
    
    
    Hz, 1H, H-4):
    Deshielded by the bromine at C-3.
  • 
     7.45 (dd, 
    
    
    
    Hz, 1H, H-5):
    Shows strong ortho-coupling to H-4.
Key C NMR Signatures[4]
  • C-3 (C-Br): Typically

    
     85–95 ppm. Significant upfield shift compared to non-halogenated carbons due to the heavy atom effect of Bromine.
    
  • C-6 (C-Cl): Typically

    
     120–125 ppm.
    
  • C-3a (Bridgehead):

    
     135–145 ppm. Critical quaternary carbon for HMBC connectivity.
    

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: To resolve small meta-couplings (


 Hz) that distinguish the 6-chloro from the 5-chloro isomer.
  • Solvent Selection: Use DMSO-

    
      (99.9% D) rather than CDCl
    
    
    
    .
    • Reasoning: Pyrazolo[1,5-a]pyridines are planar and stack in non-polar solvents, causing concentration-dependent shifts. DMSO disrupts aggregation, yielding sharper peaks.

  • Concentration: Prepare a solution of 5–10 mg of sample in 0.6 mL solvent.

    • Note: Avoid saturation; high viscosity broadens the critical H-7 singlet.

  • Acquisition Parameters:

    • Relaxation Delay (

      
      ): 3.0 seconds  (Essential for integration of the H-2/H-7 protons which have long 
      
      
      
      times).
    • Scans: Minimum 64 scans for

      
      H; 1024 for 
      
      
      
      C.
    • Apodization: Apply 0.3 Hz line broadening (LB) for 1D

      
      H.
      
Protocol B: Regiochemistry Confirmation Workflow

Objective: Step-by-step logic to accept or reject a batch.

CharacterizationLogic Start Start: Crude/Purified Sample H1_NMR Acquire 1H NMR (DMSO-d6) Start->H1_NMR Check_H7 Analyze H-7 Signal (~8.8 ppm) H1_NMR->Check_H7 Singlet Signal is Singlet (or d, J < 1.5 Hz) Check_H7->Singlet No Ortho Neighbor Doublet Signal is Doublet (J > 5 Hz) Check_H7->Doublet Ortho Neighbor Present Check_H4_H5 Analyze H-4 / H-5 Coupling Singlet->Check_H4_H5 Reject_5Cl REJECT: Likely 5-Cl Isomer Doublet->Reject_5Cl H-6/H-7 Coupling Reject_4Cl REJECT: Likely 4-Cl Isomer Doublet->Reject_4Cl H-6/H-7 Coupling Ortho AB System (d, d, J ~9Hz) Check_H4_H5->Ortho H-4/H-5 Contiguous Meta Isolated Signals or Meta Coupling Check_H4_H5->Meta H-4/H-6 Pattern Confirm CONFIRMED: 3-Br-6-Cl Isomer Ortho->Confirm Meta->Reject_5Cl

Figure 1: Decision logic for confirming the 6-chloro substitution pattern based on


H NMR coupling constants.

Advanced Characterization: 2D NMR Validation

For regulatory filings or IND-enabling studies, 1D NMR is insufficient. You must map the connectivity using HMBC (Heteronuclear Multiple Bond Correlation).

The "Bridgehead Check" (HMBC)

The most definitive proof of structure involves the bridgehead carbon (C-3a).

  • Identify H-2: The sharp singlet at ~8.2 ppm.

  • Identify H-4: The doublet at ~7.75 ppm.

  • Correlation: In the HMBC spectrum, BOTH H-2 and H-4 should show a strong 3-bond correlation (

    
    ) to the same quaternary carbon  (C-3a, ~140 ppm).
    
  • Differentiation:

    • If you have the 4-chloro isomer, H-4 is missing. You will not see this converging correlation from the pyridine ring.

    • If you have the 6-chloro isomer, H-4 is present and correlates to C-3a.

HMBC_Pathway cluster_valid Validation Condition H2 H-2 (Pyrazole) C3a C-3a (Bridgehead) H2->C3a HMBC (3-bond) H4 H-4 (Pyridine) H4->C3a HMBC (3-bond)

Figure 2: The "Bridgehead Convergence" test. In the correct 6-chloro isomer, both H-2 and H-4 correlate to the bridgehead C-3a.

References

  • Synthesis of Pyrazolo[1,5-a]pyridine Scaffolds

    • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatiz
    • Source:J. Org.[1] Chem. (via ACS/DOI)[1]

    • URL:[Link]

  • Halogenation Regioselectivity

    • Title: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III).[2]

    • Source:RSC Advances
    • URL:[Link]

  • General NMR Assignment of the Core

    • Title: 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[3][4]

    • Source:Can. J. Chem.[3][5]

    • URL:[Link]

  • Commercial Reference & Physical Properties

    • Title: this compound Substance Record.
    • Source: PubChem[6]

    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis of 3-Bromo-6-chloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. For heterocyclic compounds such as 3-Bromo-6-chloropyrazolo[1,5-a]pyridine, a molecule of interest in medicinal chemistry, rigorous elemental analysis is a cornerstone of quality control and structural confirmation. This guide provides an in-depth comparison of analytical standards and methodologies for determining the elemental composition of this di-halogenated pyrazolopyridine derivative, offering field-proven insights to ensure data integrity and analytical excellence.

The Analytical Imperative: Why Elemental Analysis Matters

Elemental analysis serves as a fundamental checkpoint in the synthesis and purification of chemical compounds. It provides a quantitative measure of the constituent elements—in this case, Carbon (C), Hydrogen (H), Nitrogen (N), Bromine (Br), and Chlorine (Cl)—as a percentage of the total mass. For a novel compound like this compound, this analysis is crucial for:

  • Structural Verification: Confirming that the empirical formula derived from experimental data aligns with the theoretical composition of the target molecule.

  • Purity Assessment: Identifying the presence of impurities, such as residual solvents or starting materials, which would alter the expected elemental ratios.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies and scientific journals, which often mandate elemental analysis data for the characterization of new compounds.[1][2]

Theoretical Elemental Composition

Before delving into analytical methodologies, it is essential to establish the theoretical elemental composition of this compound (C₆H₃BrClN₃). This theoretical benchmark is the standard against which all experimental results are compared.

Molecular Formula: C₆H₃BrClN₃ Molecular Weight: 232.47 g/mol [3]

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.011672.06631.00
HydrogenH1.00833.0241.30
BromineBr79.904179.90434.37
ChlorineCl35.453135.45315.25
NitrogenN14.007342.02118.08
Total 232.468 100.00

Note: Values are rounded for clarity.

Comparative Analysis of Methodologies

The determination of elemental composition in halogenated heterocyclic compounds presents unique challenges. The presence of both bromine and chlorine necessitates analytical techniques capable of their simultaneous and accurate quantification. Below is a comparison of the most prevalent methodologies.

Analytical TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
Combustion Analysis (CHN) The sample is combusted in a high-oxygen environment, converting C to CO₂, H to H₂O, and N to N₂. These gases are then separated and quantified.Highly accurate and precise for C, H, and N.[4][5] Well-established and widely available.Does not directly determine halogen content. Halogens can interfere with CHN analysis if not properly scrubbed from the combustion products.[4]Essential for C, H, N determination. Must be paired with a halogen-specific technique.
Oxygen Flask Combustion (Schöninger Flask) The sample is combusted in a sealed flask filled with oxygen. The combustion products are absorbed into a specific solution, and the resulting halides are titrated.[6]Simple, low-cost method for halogen determination.[6]Can be less precise than instrumental methods. Potential for incomplete combustion or loss of analyte.[7]Suitable for qualitative and semi-quantitative analysis. May lack the precision required for rigorous quantitative work.
Combustion Ion Chromatography (CIC) The sample is combusted, and the resulting gases are passed through an absorption solution. The solution is then injected into an ion chromatograph to separate and quantify the halide ions (Cl⁻ and Br⁻).[8][9][10]Highly sensitive and specific for halogens.[11][12] Can simultaneously determine multiple halogens. Automated systems offer high throughput.[13]Higher initial instrument cost. Requires careful method development and validation.Highly Recommended. Considered the state-of-the-art for accurate and simultaneous determination of bromine and chlorine.
Inductively Coupled Plasma (ICP-MS/AES) The sample is introduced into a high-temperature plasma, which atomizes and ionizes the elements. The ions are then detected by mass spectrometry (MS) or atomic emission spectrometry (AES).Excellent sensitivity for a wide range of elements. Can be used for halogen analysis, though challenges exist.[14][15]Chlorine has a high ionization potential, making it challenging for ICP-MS.[14] Polyatomic interferences can also be an issue.[14]Alternative Method. Can be effective, but CIC is generally more straightforward and reliable for routine halogen analysis in organic matrices.

Recommended Analytical Workflow

For a comprehensive and accurate elemental analysis of this compound, a dual-technique approach is recommended. This involves the use of a standard CHN combustion analyzer for carbon, hydrogen, and nitrogen, coupled with Combustion Ion Chromatography (CIC) for the precise determination of bromine and chlorine.

Experimental Protocol: Combustion Ion Chromatography (CIC)

This protocol outlines the key steps for the determination of bromine and chlorine in this compound using a CIC system.

1. Instrumentation and Reagents

  • Combustion Furnace with automated boat control.

  • Ion Chromatography system with a conductivity detector and an appropriate anion-exchange column.

  • Absorption Solution: Typically deionized water or a dilute hydrogen peroxide solution.[13]

  • Certified Bromide and Chloride Standard Solutions for calibration.

  • High-purity oxygen and argon.

2. Sample Preparation

  • Accurately weigh 1-2 mg of the this compound sample into a ceramic or quartz combustion boat.

  • For volatile samples, encapsulation in a gelatin or tin capsule may be necessary.

3. Combustion and Absorption

  • Place the sample boat into the automated sample loader of the combustion furnace.

  • The furnace program should be optimized to ensure complete combustion of the heterocyclic matrix, typically involving a temperature ramp up to 1000-1100°C in an oxygen-rich atmosphere.[8][13]

  • The gaseous combustion products are swept by a carrier gas (argon) into the absorption module, where the hydrogen halides (HBr and HCl) are quantitatively trapped in the absorption solution.

4. Ion Chromatography Analysis

  • An aliquot of the absorption solution is automatically injected into the ion chromatograph.

  • The anions (Br⁻ and Cl⁻) are separated on the analytical column based on their affinity for the stationary phase.

  • The separated ions are detected by the conductivity detector, and the resulting peak areas are proportional to the concentration of each halide.

5. Calibration and Quantification

  • A multi-point calibration curve is generated using certified bromide and chloride standards of known concentrations.

  • The concentrations of bromide and chloride in the sample are determined by comparing their peak areas to the calibration curve.

  • The final percentage of bromine and chlorine in the original sample is calculated based on the initial sample weight and the dilution factor.

6. Data Validation and Quality Control

  • To ensure accuracy, a certified reference material (CRM) with a known halogen content should be analyzed alongside the samples. Commercially available CRMs from suppliers like MilliporeSigma or Elemental Microanalysis are suitable for this purpose.[16]

  • The experimental results for the CRM should fall within the certified range.

  • For publication in many scientific journals, the experimentally determined values for each element should be within ±0.4% of the theoretical values.[2][17]

Visualization of the Analytical Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_combustion Combustion & Absorption cluster_analysis Analysis & Quantification cluster_validation Data Validation weighing Weigh 1-2 mg of Sample encapsulation Encapsulate (if volatile) weighing->encapsulation combustion Combustion at 1000-1100°C in O₂ weighing->combustion absorption Absorption of HBr/HCl combustion->absorption ic_injection IC Injection absorption->ic_injection separation Anion Separation ic_injection->separation detection Conductivity Detection separation->detection quantification Quantification vs. Calibration Curve detection->quantification comparison Compare Experimental vs. Theoretical quantification->comparison crm_analysis Analyze Certified Reference Material crm_analysis->comparison

Caption: Automated workflow for the determination of bromine and chlorine by Combustion Ion Chromatography.

Interpreting the Results: A Logic Diagram

data_interpretation start Obtain Experimental Data (C, H, N, Br, Cl %) check_deviation Are all elements within ±0.4% of theoretical values? start->check_deviation pass Purity and Structure Confirmed check_deviation->pass Yes fail Investigate Discrepancy check_deviation->fail No final_conclusion Final Conclusion on Sample Purity and Composition pass->final_conclusion check_impurities Presence of Impurities? (e.g., Solvents, Starting Materials) fail->check_impurities incomplete_combustion Incomplete Combustion or Analytical Error? fail->incomplete_combustion reanalyze Re-purify Sample and Re-analyze check_impurities->reanalyze Yes recalibrate Re-calibrate Instrument and Re-analyze incomplete_combustion->recalibrate Yes reanalyze->final_conclusion recalibrate->final_conclusion

Caption: Logical workflow for the interpretation of elemental analysis results.

Conclusion

The elemental analysis of this compound demands a meticulous and well-validated approach. While no single technique can provide all the necessary information, the combination of classical CHN combustion analysis and modern Combustion Ion Chromatography offers a robust and reliable strategy for the complete elemental characterization of this and other halogenated heterocyclic compounds. By adhering to rigorous experimental protocols and employing certified reference materials, researchers can ensure the accuracy and integrity of their data, a critical step in the journey from chemical synthesis to innovative applications in drug development and beyond.

References

  • ASTM E442-15, Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM International, West Conshohocken, PA, 2015,

  • Chan, H. et al. (2015). High-sensitivity elemental ionization for quantitative detection of halogenated compounds. Analyst, 141(2), 535-542. [Link]

  • Kim, D. H., & Lee, J. H. (2018). Characterization of bromine and chlorine in the closed combustion system. Journal of the Korean Society for Environmental Analysis, 21(3), 155-162. [Link]

  • Fischer, W. (1995). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Fresenius' Journal of Analytical Chemistry, 351(4-5), 441-444. [Link]

  • Wang, C. J., & Chen, C. Y. (2012). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Journal of the Chinese Chemical Society, 59(6), 759-764. [Link]

  • Fisher, C. (2023). Enhancing the efficiency and effectiveness of halogen and sulfur monitoring in challenging environmental and industrial samples. Thermo Fisher Scientific White Paper 003769. [Link]

  • Jensen, T. (2014). Determination of total halogen content in halogen-free fluxes by inductively coupled plasma and some limitations of ion chromatography. Circuit Insight. [Link]

  • Miyake, Y., et al. (2007). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. Journal of Chromatography A, 1139(1), 63-69. [Link]

  • Vogt, C., et al. (2019). Recent advances in multi-element compound-specific stable isotope analysis of organohalides: Achievements, challenges and prospects for assessing environmental sources and transformation. TrAC Trends in Analytical Chemistry, 112, 290-301. [Link]

  • Agilent Technologies. (n.d.). Elemental Inorganic Standards. [Link]

  • AZoNano. (2023). The Problems Associated With Elemental Analysis. [Link]

  • Gel'man, N. E. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106. [Link]

  • Wang, W., et al. (2021). Total organic halogen (TOX) analysis in waters: A short review. Critical Reviews in Environmental Science and Technology, 51(13), 1361-1382. [Link]

  • Robertson Microlit Laboratories. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. [Link]

  • Anhui Techchem Industrial Co.,Ltd. (n.d.). 3 bromo 1 3 chloro 2 pyridinyl 1h pyrazole 5 carboxylic acid raw material. [Link]

  • Dick, G. R., et al. (2018). An International Study Evaluating Elemental Analysis. ACS Omega, 3(6), 6335-6341. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45480507, 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine. [Link]

  • Goundry, A. J., et al. (2018). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 23(11), 2947. [Link]

  • Pharmaceutical Technology. (2014). Elemental Impurity Analysis. [Link]

  • Aribo Biotechnology. (n.d.). Cas:1314893-92-9 Name:3-bromo-6-chloropyrazolo[1,5-a]pyrimidine. [Link]

  • American Elements. (n.d.). Methyl 3-bromo-6-chloropicolinate. [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. [Link]

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Safety Operating Guide

3-Bromo-6-chloropyrazolo[1,5-a]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to move from hazard identification and immediate personal protection to the logistical steps of waste handling and disposal, ensuring a robust and self-validating safety workflow.

Part 1: Hazard Assessment and Characterization

The first principle of safe disposal is a thorough understanding of the material's potential hazards. Based on its chemical structure—a pyridine ring fused with a pyrazole ring, substituted with both bromine and chlorine atoms—we must assume it possesses hazards common to halogenated organic compounds and pyridine derivatives.

Inferred Hazard Profile:

Hazard ClassRationale & Potential EffectsRecommended Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Pyridine and its derivatives can be harmful if swallowed, absorbed through the skin, or inhaled.[1][2] Halogenated compounds can also exhibit significant toxicity.Handle exclusively in a certified chemical fume hood.[3][4] Avoid generation of dust or aerosols.
Skin/Eye Irritation Analogous compounds like 3-Bromopyridine are known to cause serious skin and eye irritation.[1][2]Wear appropriate chemical-resistant gloves and safety goggles with side shields.[5]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and toxic to aquatic life. Disposal into drains or waterways is strictly prohibited.[3][6][7]All waste must be collected for approved hazardous waste disposal. Do not empty into drains.[7]
Reactivity Pyridine derivatives can be incompatible with strong oxidizing agents and strong acids.[1][2]Segregate waste from incompatible materials.[8]

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound for any purpose, including disposal, the following engineering controls and PPE are mandatory to mitigate exposure risks.

  • Engineering Control: Always handle 3-Bromo-6-chloropyrazolo[1,5-a]pyridine, including weighing, transfers, and preparing waste containers, inside a properly functioning chemical fume hood.[3][9]

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.

  • Skin Protection: Wear a standard laboratory coat. For hand protection, use chemical-resistant gloves such as nitrile or butyl rubber.[4][5] Ensure gloves are inspected before use and changed immediately if contamination occurs.

  • Respiratory Protection: When handled within a fume hood, additional respiratory protection is typically not required. In the event of a large spill or ventilation failure, a NIOSH-approved respirator may be necessary.[4]

Part 3: Waste Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring compliant disposal.[8] this compound waste must be classified and handled as Halogenated Organic Waste .

Step-by-Step Containerization Procedure:
  • Select the Correct Container: Use a designated, leak-proof waste container compatible with halogenated organic solids.[6][8] The container must be in good condition, free from damage, and possess a secure, screw-top lid.[8]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[8] The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste is added).

  • Waste Accumulation:

    • Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated consumables (e.g., gloves, wipes) in the designated solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a separate, compatible Halogenated Liquid Waste container. Do not mix with non-halogenated solvent waste.[10]

  • Storage: Keep the waste container sealed at all times, except when adding waste.[8][10] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8] The SAA must be under the control of laboratory personnel and away from drains or sources of ignition.[3][8]

DisposalWorkflow A 1. Waste Generation (in Fume Hood) B 2. Segregate into Labeled Halogenated Waste Container A->B C 3. Keep Container Sealed in Satellite Accumulation Area (SAA) B->C D 4. Monitor Accumulation Volume & Time Limits C->D E 5. Container Full or Time Limit Reached: Request Pickup from EHS D->E F 6. EHS Transports to Central Accumulation Area E->F G 7. Licensed Disposal Vendor (Typically via Incineration) F->G

Caption: End-to-end disposal workflow from lab generation to final destruction.

Key Regulatory Considerations:

  • Resource Conservation and Recovery Act (RCRA): This federal law, enforced by the EPA, governs all hazardous waste management from generation to disposal. [6][11]Your institution's procedures are designed to comply with RCRA.

  • Academic Laboratories (Subpart K): Many academic institutions operate under 40 CFR Part 262, Subpart K, which provides specific, alternative regulations for managing hazardous waste in laboratories. [11][12]This includes requirements for a Laboratory Management Plan and regular removal of old chemicals. [12]* Prohibited Disposal Methods:

    • DO NOT pour this chemical down the sink. [3]Its halogenated nature poses a significant environmental risk.

    • DO NOT dispose of this chemical or its containers in the regular trash. [6]

Part 5: Spill and Emergency Procedures

Accidents require immediate and correct action.

  • For Small Spills (manageable by trained lab personnel):

    • Alert personnel in the immediate area.

    • Ensure your PPE is intact.

    • Contain the spill using an inert, non-combustible absorbent material like vermiculite or sand. [5] 4. Carefully sweep or scoop the absorbed material into your designated solid halogenated waste container.

    • Clean the spill area with a mild detergent and water, collecting the cleaning materials as hazardous waste. [13]* For Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department or emergency response number immediately. [9] 3. Prevent entry into the affected area.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Benchchem. Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
  • Jubilant Ingrevia. (2024, February 6). 3-Bromopyridine Safety Data Sheet.
  • Washington State University. Standard Operating Procedures for Pyridine.
  • Clarkson University. Chemical Spill Procedures.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Thermo Fisher Scientific. (2025, December 18). 3-Bromopyridine Safety Data Sheet.

Sources

Comprehensive Safety & Handling Guide: 3-Bromo-6-chloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as the definitive operational manual for the safe handling of 3-Bromo-6-chloropyrazolo[1,5-a]pyridine . It is designed for researchers and safety officers who require immediate, actionable protocols rooted in pharmaceutical chemical hygiene standards.

Executive Chemical Profile & Hazard Logic

Why this compound requires specific vigilance: this compound is a halogenated fused-ring heterocycle.[1] In drug discovery, this specific scaffold is frequently utilized as a core pharmacophore for kinase inhibitors and neurological targets.

  • The "Unknown Potency" Principle: As a pharmaceutical intermediate, specific toxicological data (LD50) is often sparse. However, the structural presence of a fused pyridine ring and halogen substituents suggests high biological availability and potential for skin sensitization.

  • Operational Hazard Class: Treat as Occupational Exposure Band (OEB) 3 (Potent/Toxic) until definitive toxicology proves otherwise. This assumes an Occupational Exposure Limit (OEL) range of 10–100 µg/m³ .

Physicochemical Properties (Estimated):

Property Value / Characteristic Operational Implication
State Solid (Powder/Crystalline) High risk of airborne particulate generation during weighing.
Solubility Organic Solvents (DMSO, DCM) Once dissolved, skin absorption rates increase significantly.

| Reactivity | Halogenated Heterocycle | Potential alkylating agent; avoid strong oxidizers and strong acids.[2] |

Personal Protective Equipment (PPE) Technical Specifications

Standard "lab coat and glasses" are insufficient for OEB 3 solids.

A. Respiratory Protection (The Critical Barrier)

Because this compound is a solid powder, inhalation of dust is the primary exposure vector.

  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

  • Secondary PPE (If Hood Work is Impossible):

    • Minimum: N95 Filtering Facepiece (NIOSH).

    • Recommended: P100 (HEPA) Half-Face Elastomeric Respirator. Reasoning: P100 filters capture 99.97% of particles, including the fine dusts (<0.3 microns) generated during static-charged weighing steps.

B. Dermal Protection (Permeation Logic)

Halogenated heterocycles can permeate standard nitrile gloves, especially when dissolved in carrier solvents like Dichloromethane (DCM).

  • Dry Solid Handling: Standard Nitrile (4 mil) is acceptable.

  • Solution Handling: Double-Gloving is Mandatory.

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 8 mil Nitrile or Laminate (Barrier).

    • Why? If the outer glove is compromised by a solvent splash, the inner glove provides the "breakthrough time" buffer needed to doff and wash.

C. Eye & Face Protection
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Contraindicated: Safety Glasses with side shields. Reasoning: Air currents in fume hoods can eddy dust particles around the side shields of standard glasses. Goggles provide a sealed environment.

PPE Decision Matrix (Visualization)

The following logic flow dictates your PPE setup based on the specific task being performed.

PPE_Decision_Matrix Start Task Assessment State Physical State? Start->State Solid Dry Solid (Weighing/Transfer) State->Solid Powder Solution In Solution (Reaction/Workup) State->Solution Liquid/Solvent Hood Is Fume Hood Available? Solid->Hood Level2 PPE LEVEL 2 (High Risk) Double Nitrile (Outer 8mil) Splash Goggles + Face Shield Tyvek Sleeves Solution->Level2 High Permeation Risk Level1 PPE LEVEL 1 Standard Nitrile (4mil) Splash Goggles Lab Coat Hood->Level1 Yes (Sash @ 18") Resp_Req RESPIRATORY ALERT Add P100 Respirator or PAPR Unit Hood->Resp_Req No (Open Bench) Resp_Req->Level1 Combined

Caption: Decision tree for selecting PPE based on physical state and engineering controls. Note that solution-phase handling requires higher dermal protection due to solvent-facilitated permeation.

Operational Protocols: Step-by-Step
Protocol A: Weighing & Transfer (Highest Risk Step)

Context: Static electricity can cause "fly-away" powder, leading to invisible surface contamination.

  • Preparation: Place an ionizing fan or antistatic gun inside the fume hood to neutralize static charge on the weighing boat.

  • Barrier Setup: Line the hood surface with a disposable absorbent pad (plastic side down). This captures any micro-spills.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Decon: Immediately after weighing, wipe the exterior of the bulk container with a Kimwipe dampened in methanol before returning it to storage.

Protocol B: Spill Cleanup (Solid)

Do not sweep. Sweeping creates aerosols.

  • Isolate: Alert nearby personnel.

  • Wet Method: Cover the powder spill with a paper towel dampened with a compatible solvent (Ethanol or Isopropanol). This prevents dust from becoming airborne.[1][3][4][5][6][7]

  • Scoop: Push the wet mass into a dustpan or scoop using a second disposable card/tool.

  • Waste: Place all cleanup materials into a "Solid Hazardous Waste" bag immediately. Seal and label.

Emergency Response & Decontamination Logic

Spill_Response Accident Exposure Event Skin Dermal Contact Accident->Skin Eye Eye Contact Accident->Eye Action_Skin 1. Doff Gloves (Inside-Out) 2. Flush Water (15 min) 3. Soap Wash (No Scrubbing) Skin->Action_Skin Action_Eye 1. Force Eyelids Open 2. Eyewash Station (15 min) 3. Seek Medical Aid Eye->Action_Eye Report Medical Surveillance (Bring SDS) Action_Skin->Report Action_Eye->Report

Caption: Immediate biological response workflow. Note: "No Scrubbing" on skin is vital to prevent abrading the epidermis, which would accelerate chemical absorption.

Waste Disposal & Deactivation
  • Waste Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Halogenated Heterocycles."

  • Equipment Decon: Glassware should be rinsed with Acetone, then soaked in a base bath (Ethanolic KOH) only if the specific chemistry allows (check compatibility), otherwise triple rinse with solvent before standard washing.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2019). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. CDC. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection Standard (29 CFR 1910.134).[6] United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.